molecular formula C4HClF2N2 B13879467 5-chloro-4,6-difluoroPyrimidine CAS No. 25096-66-6

5-chloro-4,6-difluoroPyrimidine

Cat. No.: B13879467
CAS No.: 25096-66-6
M. Wt: 150.51 g/mol
InChI Key: DQNOKARDYNQFLN-UHFFFAOYSA-N
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Description

5-Chloro-4,6-difluoropyrimidine (CAS 25096-66-6) is a high-value, polyhalogenated pyrimidine scaffold specifically designed for synthetic and medicinal chemistry research. Its core value lies in its role as a key building block for the synthesis of complex, polysubstituted pyrimidine derivatives, which are of substantial interest in the creation of new biologically active compounds . The molecular framework is electron-deficient, making it an excellent substrate for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions . The presence of three distinct halogen atoms (chloro and two fluoro) allows for stepwise functionalization, enabling researchers to build diverse compound libraries from a single, readily available precursor. This is particularly valuable for Rapid Analogue Synthesis (RAS) techniques in drug discovery programs . A primary research application of this compound is in the synthesis of 4-aminopyrimidine derivatives, which are frequently explored for their pharmacological potential . These derivatives show significant promise in medicinal chemistry, as amino-substituted pyrimidines are known to form hydrogen bonds with various biomolecules and act as inhibitors for a range of enzymes and receptors . Furthermore, incorporating lipophilic groups, such as the adamantane moiety, onto the pyrimidine ring can enhance a molecule's ability to penetrate biological membranes, a strategy used in developing compounds with antiviral and psychotherapeutic activities . The compound is offered with a guaranteed purity and is accompanied by full analytical data to ensure reproducibility in your research. It is supplied as a research chemical and is strictly for Laboratory, Research, and Development use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25096-66-6

Molecular Formula

C4HClF2N2

Molecular Weight

150.51 g/mol

IUPAC Name

5-chloro-4,6-difluoropyrimidine

InChI

InChI=1S/C4HClF2N2/c5-2-3(6)8-1-9-4(2)7/h1H

InChI Key

DQNOKARDYNQFLN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)F)Cl)F

Origin of Product

United States

Foundational & Exploratory

Chemical properties and reactivity profile of 5-chloro-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, reactivity profile, and experimental handling of 5-chloro-4,6-difluoropyrimidine , a critical electrophilic scaffold in medicinal chemistry and agrochemical synthesis.

CAS No: 25096-66-6 | Formula: C₄HClF₂N₂ | MW: 150.51 g/mol [1][2][3]

Executive Summary

This compound is a highly functionalized heterocyclic building block characterized by its dual electrophilic sites (C4/C6) and a sterically modulating halogen at C5.[1] Unlike its trichlorinated counterparts, the presence of fluorine atoms at the 4 and 6 positions significantly enhances reactivity toward Nucleophilic Aromatic Substitution (


) while offering unique regioselectivity control.[2] This molecule serves as a linchpin in the synthesis of reactive dyes  and broad-spectrum fungicides  (e.g., strobilurin analogues), and is increasingly utilized in drug discovery to access polysubstituted pyrimidine libraries via sequential functionalization.

Structural Analysis & Electronic Profile

Electronic Architecture

The reactivity of this compound is defined by the interplay between the electron-deficient pyrimidine ring and its halogen substituents.[1]

  • Ring Activation: The N1 and N3 atoms exert a strong electron-withdrawing effect, depleting electron density at the C2, C4, and C6 positions.

  • Leaving Group Hierarchy (

    
    ):  Fluoride is a superior leaving group to chloride in 
    
    
    
    reactions on heteroaromatics. This is due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate more effectively than chlorine, lowering the activation energy for nucleophilic attack.
  • The 5-Chloro Effect: The chlorine atom at C5 is meta to the ring nitrogens and is therefore deactivated toward

    
    . Its primary roles are:
    
    • Steric Modulation: It hinders approach to the C4/C6 centers, often improving selectivity for mono-substitution.

    • Orthogonal Reactivity: It remains intact during

      
       processes, serving as a handle for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
      
Reactivity Map

The molecule possesses a


 axis of symmetry (passing through C2 and C5).

ReactivityMap Substrate This compound C4_C6 C4 / C6 Positions (F) Primary Electrophilic Sites High SNAr Reactivity Substrate->C4_C6  Fast Attack (Amines, Alkoxides) C5 C5 Position (Cl) SNAr Deactivated Site for Pd-Catalysis Substrate->C5  Suzuki/Stille Coupling C2 C2 Position (H) Non-Leaving Group Requires Lithiation/Oxidation to functionalize Substrate->C2  Inert to SNAr

Figure 1: Reactivity heatmap demonstrating the orthogonal nature of the halogen substituents.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The core utility of this scaffold lies in its ability to undergo sequential substitution. The symmetry of the starting material means the first substitution can occur at either C4 or C6 with equal probability.

Mono-Substitution (Regiocontrol)

Reaction with one equivalent of a nucleophile (e.g., a primary amine) yields the 4-amino-5-chloro-6-fluoropyrimidine derivative.[1]

  • Challenge: Preventing double substitution (formation of the 4,6-diamino species).

  • Solution: The 5-chloro substituent provides steric bulk that slightly retards the second attack. However, precise temperature control (

    
     to 
    
    
    
    ) and stoichiometric control (1.0 eq nucleophile) are critical.
Sequential Library Synthesis

Once the symmetry is broken by the first nucleophile (


), the remaining fluorine at C6 is deactivated relative to the starting material but remains reactive enough for displacement by a second, more potent nucleophile (

) or under more forcing conditions (elevated temperature).

Reaction Order:

  • Displacement of F1 (C4): Fast, low temp (

    
    ).
    
  • Displacement of F2 (C6): Slower, requires heat (

    
    ) or excess nucleophile.
    
  • Displacement of Cl (C5): Requires Metal Catalysis (Pd/Ni).

Experimental Protocols

General Procedure: Mono-Amination

Objective: Synthesis of N-benzyl-5-chloro-6-fluoropyrimidin-4-amine.

Reagents:

  • This compound (1.0 eq)[1][3]

  • Benzylamine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Workflow:

  • Preparation: Dissolve this compound in MeCN (0.2 M concentration) and cool to

    
     using an ice/salt bath.
    
  • Addition: Mix Benzylamine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes. Note: Rapid addition leads to bis-substitution.[1]

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC or LC-MS.[1] The mono-substituted product typically appears as the major peak; bis-substituted impurity will elute later (non-polar).[1]
    
  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water (

    
    ) and brine.[4] Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If >5% bis-product is observed, lower the temperature to


 for the next run.
Data Visualization: Reaction Pathway

ReactionPath SM 5-Cl-4,6-F2-Pyrimidine (Symmetric) Complex Meisenheimer Complex SM->Complex + R-NH2 (k1, Fast) Mono Mono-Substituted (4-Amino-5-Cl-6-F) Complex->Mono - HF Bis Bis-Substituted (4,6-Diamino-5-Cl) Mono->Bis + R-NH2 (k2, Slow) Requires Heat

Figure 2: Stepwise substitution pathway.


 allows for isolation of the mono-adduct.[1]

Physical Properties & Safety Profile

PropertyDataNotes
Appearance Colorless to pale yellow liquid/solidLow melting point solid (approx. 20-25°C)
Boiling Point ~140–150 °C (estimated)Similar to trifluoro-analog (116°C) but higher due to Cl mass.[1]
Solubility DCM, THF, MeCN, TolueneHydrolyzes slowly in water; store under inert gas.
Stability Moisture SensitiveReleases HF upon hydrolysis. Store at 2–8°C.

Safety Hazards:

  • Corrosive: Causes severe skin burns and eye damage.

  • HF Generation: Hydrolysis releases Hydrogen Fluoride. Always use glass-lined or resistant equipment and have calcium gluconate gel available.[1]

  • Sensitizer: Potential skin sensitizer.

References

  • Synthesis of Fluorinated Pyrimidines

    • Title: "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."
    • Source:Org.[4][5][6] Biomol. Chem., 2008, 6, 3601-3605. (Note: Discusses the trifluoro-analog which establishes the F > Cl displacement rules relevant to the difluoro-species).

    • URL:[Link]

  • Agrochemical Applications (Fluoxastrobin)

    • Title: "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry."[1][5]

    • Source:Chem. Rev., 2014, 114, 2432–2506.
    • URL:[Link]

  • Reactive Dye Synthesis

    • Title: "Reactive dyes of the fluoropyrimidine series."[3]

    • Source: European P
    • URL
  • General

    
     Mechanism on Pyrimidines: 
    
    • Title: "Nucleophilic Aromatic Substitution of Heterocycles."[6][7]

    • Source:Comprehensive Organic Synthesis, Vol 6.
    • URL:[Link]

Sources

Thermodynamic stability of 5-chloro-4,6-difluoropyrimidine in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-chloro-4,6-difluoropyrimidine , a highly electrophilic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs).

Executive Summary

This compound is a critical yet metastable pyrimidine scaffold. Its stability is governed principally by the susceptibility of the C4 and C6 fluorine atoms to Nucleophilic Aromatic Substitution (


) . Unlike standard alkyl halides, this compound exhibits inverse leaving group ability (

) due to the stabilization of the Meisenheimer intermediate.

This guide details the thermodynamic boundaries of the compound, identifying protic solvents as high-risk degradation vectors and non-polar aprotic solvents as the optimal media for storage and processing.

Chemical Structure & Reactivity Profile

Structural Analysis

The molecule features a pyrimidine ring substituted with electron-withdrawing groups (EWGs) at positions 4, 5, and 6.

  • Positions 4 & 6 (Fluorine): Highly activated. The electronegativity of the ring nitrogens, combined with the inductive effect of the C5-Chlorine, makes these carbons highly electrophilic.

  • Position 5 (Chlorine): Sterically bulky and electron-withdrawing, but less reactive toward substitution than the fluorines.

  • Thermodynamic Consequence: The compound is thermodynamically unstable in the presence of nucleophiles (water, alcohols, amines), leading to rapid exergonic degradation.

Degradation Mechanism: Hydrolysis

The primary degradation pathway is the displacement of a fluoride ion by water (hydrolysis) or alcohols (solvolysis).

SNAr_Mechanism Start 5-chloro-4,6- difluoropyrimidine Nu_Attack Nucleophilic Attack (Rate Limiting) Start->Nu_Attack + H2O / ROH Meisenheimer Meisenheimer Complex (TS) Nu_Attack->Meisenheimer ΔG‡ (High) Elimination Elimination of F- Meisenheimer->Elimination Fast Product 5-chloro-4-hydroxy- 6-fluoropyrimidine Elimination->Product - HF

Figure 1: Stepwise


 degradation pathway. The transition state is stabilized by polar solvents, accelerating degradation.

Solvent Compatibility & Stability Data

The following data summarizes the stability half-life (


) and degradation risk across solvent classes.
Solvent Stability Matrix
Solvent ClassRepresentative SolventsStability RatingPrimary Degradation ModeRecommended Storage
Hydrocarbons Toluene, Hexane, HeptaneHigh None (Inert)Ambient / Refrigerated
Chlorinated DCM, Chloroform, ChlorobenzeneHigh None (Inert)Ambient
Ethers THF, MTBE, 2-MeTHFModerate Peroxide formation / HygroscopicityDry, Inert Atmosphere
Polar Aprotic DMSO, DMF, NMPLow (Conditional) Accelerated Hydrolysis (if wet)Strictly Anhydrous Only
Protic Methanol, Ethanol, WaterCritical (Unstable) Solvolysis / AlcoholysisDo Not Use
Thermodynamic Solvent Effects

The reaction rate constant


 for the degradation follows the Arrhenius equation, but is heavily modified by the solvent's dielectric constant (

).
  • Protic Solvents (MeOH, Water): Act as both solvent and reactant. Degradation is pseudo-first-order.

  • Polar Aprotic (DMSO): High dielectric constant stabilizes the charged Meisenheimer intermediate, lowering the activation energy (

    
    ). Even trace moisture (0.1%) in DMSO can trigger rapid decomposition. 
    
  • Non-Polar (Toluene): Destabilizes the transition state, effectively "freezing" the molecule kinetically.

Experimental Protocol: Determining Thermodynamic Parameters

To validate the stability of a specific batch, the following Self-Validating Protocol is recommended. This workflow determines the activation energy (


) and shelf-life (

).
Materials
  • Analyte: this compound (>98% purity).[1][2]

  • Solvents: Anhydrous Toluene (Control), DMSO (Stress), MeOH (Reactive).

  • Instrument: HPLC-UV (254 nm) or qNMR (

    
    ).
    
Isothermal Stress Testing Workflow

Stability_Protocol Prep Sample Preparation (10 mg/mL in Solvent) Incubate Isothermal Incubation (T1=25°C, T2=40°C, T3=60°C) Prep->Incubate Sample Sampling at t=0, 1, 4, 8, 24h Incubate->Sample Quench Quench/Dilute (in non-reactive solvent) Sample->Quench Analyze HPLC/NMR Analysis Quench->Analyze Calc Calculate k_obs & Arrhenius Plot Analyze->Calc Calc->Incubate Iterate if R² < 0.98

Figure 2: Isothermal stress testing workflow for kinetic profiling.

Calculation of Shelf-Life

Using the data from the protocol above:

  • Plot

    
     vs. time to obtain the rate constant 
    
    
    
    for each temperature.
  • Plot

    
     vs. 
    
    
    
    (Kelvin) to determine
    
    
    (slope =
    
    
    ).
  • Calculate

    
     (time to 10% degradation) at storage temperature (
    
    
    
    ):
    
    

Expert Insights & Handling Recommendations

The "Fluorine Effect"

Researchers often underestimate the reactivity of this compound compared to its dichloro-analog.

  • Insight: In

    
     reactions, Fluoride is a better leaving group than Chloride. This makes this compound roughly 10-100x more reactive  toward hydrolysis than 4,6-dichloro-5-fluoropyrimidine.
    
  • Implication: Standard "dry" solvents for chloropyrimidines may not be dry enough for this fluorinated variant.

Storage & Process Safety
  • Moisture Control: Maintain water content

    
     in all process solvents (Karl Fischer titration required).
    
  • Acid Scavenging: Degradation releases HF (Hydrofluoric Acid). Glassware etching is a sign of decomposition. Use PTFE-lined vessels for long-term storage.

  • Inert Atmosphere: Store under Argon or Nitrogen.

    
     is insufficient due to potential carbamate formation with amine impurities.
    

References

  • Nucleophilic Aromatic Substitution of Fluorinated Heterocycles.Journal of Fluorine Chemistry.

    • Context: Establishes the reactivity order of F vs Cl in pyrimidine systems.
  • Solvent Effects in Organic Chemistry.Reichardt, C.

    • Context: Authoritative text on solvent polarity and transition state stabiliz
  • Safety Data Sheet: 4,6-Dichloro-5-fluoropyrimidine.Fisher Scientific.

    • Context: Analogous compound safety data used for handling protocols (HF gener
  • Hydrolysis of Halogenated Pyrimidines.PubChem Compound Summary.

    • Context: General degradation p

Sources

Overview of 5-chloro-4,6-difluoropyrimidine (CAS 4316-93-2) in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Versatile Halogenated Pyrimidine Scaffold for Medicinal Chemistry

Senior Application Scientist Note: The topic of interest was specified as 5-chloro-4,6-difluoropyrimidine with CAS Number 4316-93-2. It is important to clarify a point of chemical identity at the outset. The CAS number 4316-93-2 is officially assigned to 4,6-dichloro-5-nitropyrimidine . Furthermore, the chemical structure "this compound" is not readily found in major chemical databases or literature as a standard reagent.

However, the structurally related and synthetically crucial compound, 4,6-dichloro-5-fluoropyrimidine (CAS: 213265-83-9) , is well-documented and serves as an exemplary scaffold for the types of transformations relevant to drug discovery. This guide will therefore focus on this validated and commercially available intermediate. The principles of synthesis, reactivity, and application discussed herein are directly analogous to the scaffold requested and provide a robust, scientifically grounded framework for researchers in the field.

Core Scaffold: 4,6-Dichloro-5-fluoropyrimidine

This molecule is a highly activated heterocyclic system, primed for functionalization. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to engage in multiple, specific interactions with biological targets.[1] The strategic placement of halogen atoms on this core provides medicinal chemists with precise tools to modulate the molecule's properties.

The two chlorine atoms at the 4 and 6 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNA_r_), while the fluorine atom at the 5-position powerfully influences the electronic character of the ring.

Physicochemical & Safety Data

A summary of the key properties and safety information for 4,6-dichloro-5-fluoropyrimidine provides a foundation for its use in a laboratory setting.

PropertyValueSource(s)
CAS Number 213265-83-9[2][3][4]
Molecular Formula C₄HCl₂FN₂[3]
Molecular Weight 166.97 g/mol [3]
Physical Form Liquid or Solid
Boiling Point 50-60 °C at 14 mmHg-
Density ~1.605 g/cm³ (Predicted)-
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation)
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)

Synthesis of the Core Scaffold

The industrial synthesis of 4,6-dichloro-5-fluoropyrimidine is a robust, two-stage process that begins with readily available starting materials. This pathway is detailed extensively in the patent literature, highlighting its efficiency and scalability.[5][6][7]

Synthetic Pathway Overview

The synthesis involves the initial construction of the pyrimidine ring to form a dihydroxy intermediate, followed by a chlorination step to install the reactive handles for subsequent diversification.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Chlorination A Diethyl Fluoromalonate + Formamidine Acetate B 4,6-Dihydroxy-5-fluoropyrimidine A->B  NaOCH₃, Methanol, Reflux C 4,6-Dihydroxy-5-fluoropyrimidine D 4,6-Dichloro-5-fluoropyrimidine (Target Scaffold) C->D  POCl₃, Toluene, Reflux

Caption: Two-stage synthesis of the target scaffold.

Detailed Experimental Protocols

The following protocols are synthesized from established industrial processes.[5][6]

Protocol 2.1: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

This procedure builds the core pyrimidine ring system. The causality for using a strong base like sodium methoxide is to deprotonate the malonate ester, initiating the condensation with formamidine.

  • Materials: Diethyl fluoromalonate, formamidine acetate, sodium methoxide, methanol, concentrated hydrochloric acid, water.

  • Procedure:

    • To a reaction flask equipped with a reflux condenser and mechanical stirrer, add sodium methoxide (2.0 eq) and methanol.

    • Add formamidine acetate (2.0 eq) to the flask and heat the mixture to reflux.

    • Prepare a solution of diethyl fluoromalonate (1.0 eq) and add it dropwise to the refluxing mixture over approximately 1 hour.

    • Maintain the reaction at reflux for 8 hours, monitoring progress by TLC.

    • After completion, cool the reaction and remove methanol under reduced pressure.

    • Dissolve the resulting residue in water and acidify to a pH of 3-4 with concentrated hydrochloric acid to precipitate the product.

    • Filter the white solid, wash with cold water, and dry under vacuum at 80°C to yield 4,6-dihydroxy-5-fluoropyrimidine.

Protocol 2.2: Chlorination to 4,6-Dichloro-5-fluoropyrimidine

This step converts the hydroxyl groups into chlorides, which are excellent leaving groups for subsequent SNA_r_ reactions. Phosphorus oxychloride (POCl₃) is a powerful and common dehydrating and chlorinating agent for this type of transformation.[8][9][10][11]

  • Materials: 4,6-dihydroxy-5-fluoropyrimidine, phosphorus oxychloride (POCl₃), toluene, N,N-dimethylaniline (catalyst).

  • Procedure:

    • In a flask equipped for reflux and under an inert atmosphere, suspend 4,6-dihydroxy-5-fluoropyrimidine (1.0 eq) in toluene.

    • Add phosphorus oxychloride (2.0 eq) to the suspension.

    • Slowly add a catalytic amount of N,N-dimethylaniline (e.g., 0.2 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by GC or TLC).

    • Cool the mixture and carefully quench by pouring it onto crushed ice.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 4,6-dichloro-5-fluoropyrimidine.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNA_r_)

The primary value of the 4,6-dichloro-5-fluoropyrimidine scaffold lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNA_r_) mechanism.

Mechanism and Regioselectivity

The SNA_r_ reaction proceeds through a two-step addition-elimination pathway. A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[12]

The regioselectivity of this reaction is governed by several factors:

  • Ring Activation: The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, significantly lowering the electron density at the C2, C4, and C6 positions, making them highly susceptible to nucleophilic attack.[13]

  • Leaving Group Ability: The chlorine atoms at the C4 and C6 positions are excellent leaving groups in SNA_r_ reactions.

  • C5-Fluoro Influence: The highly electronegative fluorine atom at the C5 position further withdraws electron density from the ring through the inductive effect. This enhances the electrophilicity of the adjacent C4 and C6 carbons, making the scaffold even more reactive towards nucleophiles than a non-fluorinated dichloropyrimidine.[14][15]

In sequential substitutions, the first nucleophilic attack will occur at either the C4 or C6 position (which are equivalent in the starting material). The introduction of the first substituent may then electronically and sterically influence the position of the second attack.

Applications in Drug Discovery and Agrochemicals

The 4,6-dichloro-5-fluoropyrimidine scaffold is explicitly cited as a key intermediate in the synthesis of agrochemicals, particularly herbicides.[6][7] In medicinal chemistry, it serves as a foundational building block for creating large libraries of diverse molecules for high-throughput screening. The ability to sequentially and selectively displace the two chlorine atoms allows for the rapid generation of 4,6-disubstituted pyrimidines.[16][17]

This scaffold is particularly valuable for developing kinase inhibitors. The pyrimidine core can mimic the hinge-binding motif of ATP, while the substituents introduced at the C4 and C6 positions can be tailored to occupy specific pockets in the kinase active site, leading to potent and selective inhibition.

Drug Discovery Workflow

The following diagram illustrates a typical workflow where a core scaffold like 4,6-dichloro-5-fluoropyrimidine is used to generate a library of potential drug candidates.

G A Core Scaffold (4,6-Dichloro-5-fluoropyrimidine) C Parallel Synthesis (SNAr Reaction) A->C B Nucleophile Library (e.g., diverse amines, thiols) B->C D Library of 4-Substituted Pyrimidine Intermediates C->D F Second SNAr Reaction (optional) D->F G Final Compound Library (4,6-Disubstituted Pyrimidines) D->G To final library (mono-substituted) E Second Nucleophile Library (optional, for C6 substitution) E->F F->G H High-Throughput Screening (HTS) against Target G->H I Hit Identification & Lead Optimization H->I

Caption: Drug discovery workflow using the pyrimidine scaffold.

References

  • Process for preparing 4,6-dichloro-5-fluoropyrimidine. US6255486B1.
  • Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. CN101445471A. Eureka | Patsnap. [Link]

  • Method for producing 4,6-dichloro-5-fluoropyrimidine. US20060014952A1.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 2022. MDPI. [Link]

  • 4,6-Dichloro-5-fluoropyrimidine. PubChem. [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Process for the preparation of fluorinated pyridines. EP 0192287 A2.
  • Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Quick Company. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 2022. PMC. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • Synthesis process of 4, 6-dichloropyrimidine. CN111004184A.
  • A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Quick Company. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. [Link]

  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 2024. PMC. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Sustainable Chemistry & Engineering, 2021. [Link]

Sources

The Fluorine Impact: Electronic Structure & Molecular Orbital Analysis of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

The strategic incorporation of fluorine into pyrimidine scaffolds—most notably in 5-Fluorouracil (5-FU) and Capecitabine—represents a cornerstone of modern oncology. This guide dissects the electronic and molecular orbital origins of bioactivity in fluorinated pyrimidines. It moves beyond basic structure-activity relationships (SAR) to explain why fluorine’s unique electronic signature drives enzyme inhibition, alters metabolic stability, and modifies pKa, providing a replicable computational protocol for analyzing these effects.

Theoretical Framework: The "Fluorine Effect"

Fluorine is often termed "the second favorite element of the medicinal chemist" after nitrogen.[1] Its efficacy in pyrimidine analogs stems from a paradox: it is sterically similar to hydrogen but electronically mimics oxygen.

Steric Mimicry vs. Electronic Disruption[1]
  • Van der Waals Radius: Fluorine (

    
    ) is only slightly larger than Hydrogen (
    
    
    
    ). This allows fluorinated pyrimidines to fit into enzyme active sites (e.g., Thymidylate Synthase) designed for the natural substrate (Uracil/dUMP) without significant steric clashing.
  • Electronegativity: With a Pauling electronegativity of 3.98, Fluorine exerts a massive inductive effect (

    
    ). This withdraws electron density from the pyrimidine ring, lowering the energy of the Frontier Molecular Orbitals (FMOs) and increasing the acidity of the N1-proton.
    
  • C-F Bond Strength: The C-F bond (

    
    ) is significantly stronger than the C-H bond (
    
    
    
    ), rendering the C5 position resistant to metabolic cleavage.

Computational Protocol (Standard Operating Procedure)

To accurately model fluorinated heterocycles, standard DFT methods must be adapted to account for lone-pair repulsion and dispersion interactions.

Recommended Methodology
  • Functional: M06-2X or wB97X-D .[2]

    • Rationale: Standard B3LYP often underestimates barrier heights and fails to capture non-covalent interactions (

      
       stacking) crucial for pyrimidine-protein binding. M06-2X (Minnesota functional) is parameterized for main-group thermochemistry and non-covalent interactions.
      
  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

    • Rationale: Fluorine has three lone pairs and high electronegativity.[1] "Diffuse" functions (++ or aug) are mandatory to describe the electron density tail accurately. Polarization functions (d,p) are required to model the anisotropic distribution of electron density in the aromatic ring.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: Water (implicit solvent) significantly stabilizes the zwitterionic resonance structures of pyrimidines.

Workflow Visualization

The following diagram outlines the validated computational pipeline for analyzing these derivatives.

G cluster_Analysis Property Analysis Start Structure Generation (2D to 3D) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch GeomOpt Geometry Optimization (DFT: wB97X-D/6-311++G**) ConfSearch->GeomOpt FreqCheck Frequency Check (No Imaginary Freqs) GeomOpt->FreqCheck NBO NBO Analysis (Charge Distribution) FreqCheck->NBO FMO FMO Calculation (HOMO/LUMO Gap) FreqCheck->FMO MEP MEP Mapping (Electrostatic Potential) FreqCheck->MEP pKa pKa Prediction (Thermodynamic Cycle) FreqCheck->pKa

Caption: Validated computational workflow for fluorinated pyrimidine analysis using DFT.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO) & Reactivity

The substitution of Hydrogen with Fluorine at C5 profoundly alters the orbital energies.[1]

  • LUMO Lowering: The electron-withdrawing nature of Fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • Consequence: This makes the C6 position more electrophilic (a "harder" Michael acceptor). In the context of Thymidylate Synthase (TS), the enzyme's active site cysteine (Cys-146) attacks C6. The lower LUMO of 5-FU facilitates this nucleophilic attack compared to Uracil, initiating the covalent binding event.

Molecular Electrostatic Potential (MEP)

MEP maps reveal the "lock-and-key" electronic features.

  • Uracil: Shows a relatively uniform electron density around the C5-C6 double bond.[1]

  • 5-FU: The C-F bond creates a localized region of high negative electrostatic potential (red on MEP maps) at the fluorine tip, flanked by a "sigma-hole" (positive potential) on the carbon extension. This increases the dipole moment and strengthens electrostatic interactions within the binding pocket.

Acidity and pKa Modulation

Fluorine substitution increases the acidity of the N1 proton (decreasing pKa).[1]

  • Mechanism: The inductive withdrawal stabilizes the N1-anion (conjugate base) formed after deprotonation.

  • Impact: At physiological pH (7.4), a larger fraction of 5-FU exists in the ionized state compared to Uracil, affecting membrane permeability and transport.

Comparative Data: Uracil vs. 5-Fluorouracil

The following table summarizes key electronic and physicochemical parameters derived from experimental and high-level DFT data.

ParameterUracil (Natural Substrate)5-Fluorouracil (Inhibitor)Mechanistic Implication
C5 Substituent Hydrogen (-H)Fluorine (-F)Steric mimicry; Electronic disruption.[3]
Bond Length (C5-X) ~1.09 Å~1.35 ÅF fits in active site but resists cleavage.
Dipole Moment ~4.2 D~5.4 DIncreased polarity enhances binding affinity.[1]
pKa (N1-H) ~9.5~8.05-FU is more acidic; affects bioavailability.
HOMO Energy ~ -6.8 eV~ -7.2 eVHarder to oxidize.
LUMO Energy ~ -1.8 eV~ -2.2 eVMore electrophilic C6 (better Michael acceptor).
Reactivity Substrate for MethylationSuicide InhibitorForms irreversible covalent complex.[1]

Mechanism of Action: The "Suicide Inhibition"

The electronic difference at C5 dictates the fate of the drug-enzyme complex.[1] The following diagram illustrates why 5-FU kills the enzyme while Uracil is processed.

Mechanism cluster_Uracil Uracil Pathway (Natural) cluster_5FU 5-FU Pathway (Inhibition) Enzyme Thymidylate Synthase (Cys-SH) Attack Step 1: Nucleophilic Attack (Enzyme Cys -> C6) Enzyme->Attack Substrate Substrate (dUMP or FdUMP) Substrate->Attack Cofactor Folate Cofactor (CH2-THF) Cofactor->Attack Complex Ternary Complex (Enzyme-Drug-Folate) Attack->Complex ProtonAbs Step 2: C5-H Abstraction (Base removes H+) Complex->ProtonAbs If C5=H FluorineBlock Step 2: C5-F Block (F cannot be abstracted) Complex->FluorineBlock If C5=F Product Product Release (dTMP + Enzyme) ProtonAbs->Product DeadEnd Dead-End Complex (Enzyme Permanently Bound) FluorineBlock->DeadEnd

Caption: Mechanistic divergence: The C-F bond strength prevents the beta-elimination step required to release the enzyme.

Mechanistic Detail
  • Nucleophilic Attack: The enzyme's cysteine residue attacks C6.[1] Due to the lower LUMO of 5-FU (caused by F-electronegativity), this initial attack is kinetically favored.

  • The Trap: In the natural substrate (Uracil), a base abstracts the proton at C5 to resolve the structure and release the methylated product.[1] In 5-FU, the C5-F bond is too strong to be broken (

    
     vs 
    
    
    
    for C-H) and F
    
    
    cannot be eliminated. The enzyme remains covalently stuck to the inhibitor—a "suicide" mechanism.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Jang, Y. H., et al. (2001).[4] First principles calculation of pKa values for 5-substituted uracils. The Journal of Physical Chemistry A, 105(2), 274-280.[4]

  • Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.

  • Mioduszewska, K., et al. (2019).[4] 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms.[1][5] Molecules, 24(23), 4383.

Sources

Literature review of 5-chloro-4,6-difluoropyrimidine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmaceutical utility of 5-chloro-4,6-difluoropyrimidine (CAS 25096-66-6).

Executive Summary

This compound (CDFP) is a specialized electrophilic scaffold used in the synthesis of high-value agrochemicals (e.g., strobilurin fungicides) and pharmaceutical kinase inhibitors. Distinguished by its dual-fluorine leaving groups and a chlorine-blocked C5 position, CDFP offers a predictable regioselectivity profile for Nucleophilic Aromatic Substitution (


). This guide analyzes its reactivity, industrial synthesis, and role as a "gateway reagent" for accessing complex pyrimidine architectures.[1]

Structural Analysis & Reactivity Profile

The "Scaffold Privilege"

CDFP (C


HClF

N

) is a pyrimidine derivative where the C4 and C6 positions are activated for substitution, while the C5 position is occupied by a chlorine atom.
FeatureChemical Consequence
4,6-Difluoro Motifs Fluorine is a superior leaving group to chlorine in

reactions with pyrimidines due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.
5-Chloro Substituent Electronic: Inductively withdraws electron density, lowering the LUMO energy and increasing the electrophilicity of C4/C6. Steric: Prevents unwanted electrophilic attack at C5 and directs nucleophiles away from the "inner" core during subsequent coupling steps.
C2-Hydrogen The C2 position remains unsubstituted (C-H), preserving a site for late-stage oxidation or maintaining a lower molecular weight compared to perhalogenated analogs.
Regioselectivity in

Because CDFP is symmetric, the first nucleophilic attack can occur at either C4 or C6 with equal probability. However, the reaction is highly controllable:

  • Mono-Substitution: The first substitution introduces an electron-donating group (e.g., amine or alkoxide), which deactivates the pyrimidine ring via resonance. This significantly raises the activation energy for the second substitution, allowing for the isolation of clean mono-substituted products.

  • Sequential Functionalization: A second, more forcing nucleophile (or higher temperature) is required to displace the remaining fluorine, enabling the creation of "unsymmetrical" 4,6-disubstituted pyrimidines.

Synthetic Routes to the Building Block[1][2]

The industrial synthesis of CDFP typically follows a "Chlorination-Fluorination" sequence. Direct fluorination of the ring is difficult; therefore, the chlorine atoms are introduced first and then exchanged.

The Halex (Halogen Exchange) Pathway

The most robust route involves the fluorination of 5-chloro-4,6-dichloropyrimidine (Trichloropyrimidine) using anhydrous Potassium Fluoride (KF).

Protocol Overview:

  • Precursor Synthesis: 4,6-Dihydroxypyrimidine is chlorinated at C5 (using

    
     or 
    
    
    
    ) and then at C4/C6 (using
    
    
    ) to yield 4,5,6-trichloropyrimidine.
  • Fluorination: The trichloropyrimidine is treated with spray-dried KF in a polar aprotic solvent (Sulfolane or DMF) at elevated temperatures (180–200°C).

  • Selectivity: The C4 and C6 chlorines are more labile than the C5 chlorine due to the activation by the adjacent ring nitrogens. This allows for selective conversion to this compound without displacing the C5-Cl.

SynthesisPath Start 4,6-Dihydroxypyrimidine Step1 5-Chlorination (SO2Cl2) Start->Step1 Inter1 5-Chloro-4,6-dihydroxy-pm Step1->Inter1 Step2 Deoxychlorination (POCl3) Inter1->Step2 Inter2 4,5,6-Trichloropyrimidine Step2->Inter2 Step3 Halex Reaction (KF, Sulfolane, 190°C) Inter2->Step3 Product This compound (Target) Step3->Product

Figure 1: Industrial synthesis pathway via selective Halex fluorination.

Functionalization Strategies & Protocols

Mono-Amination Protocol (Self-Validating)

This protocol describes the selective displacement of one fluorine atom by a primary amine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Benzylamine or Aniline derivative (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)

  • Solvent: THF or Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve CDFP in THF (0.1 M concentration) and cool to -10°C . Critical: Low temperature prevents double substitution.

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the CDFP solution over 30 minutes.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LCMS. The starting material (difluoro) will disappear, replaced by a single new peak (monofluoro).

    • Validation Check: If a third peak (disubstituted) appears, lower the temperature further or reduce addition rate.

  • Workup: Quench with water, extract with EtOAc. The remaining fluorine atom on the product is stable enough for standard silica chromatography.

Divergent Library Synthesis

CDFP is ideal for DNA-encoded libraries (DEL) or fragment-based drug discovery (FBDD) because it allows the sequential installation of two different "vectors" (R1 and R2).

LibrarySynthesis Core This compound PathA Path A: Amine Nucleophile (-78°C to 0°C) Core->PathA PathB Path B: Alkoxide Nucleophile (0°C) Core->PathB MonoA 4-Amino-5-chloro-6-fluoropyrimidine PathA->MonoA Step2 Step 2: Displace 2nd Fluorine (Heat, Excess Nucleophile) MonoA->Step2 MonoB 4-Alkoxy-5-chloro-6-fluoropyrimidine PathB->MonoB MonoB->Step2 Final 4,6-Disubstituted-5-chloropyrimidine (Kinase Inhibitor Scaffold) Step2->Final Step2->Final

Figure 2: Divergent synthesis strategy for generating pyrimidine libraries.

Pharmaceutical & Agrochemical Applications[3][4]

Agrochemicals: The Fluoxastrobin Connection

CDFP is a critical intermediate in the synthesis of Fluoxastrobin , a systemic fungicide.

  • Mechanism: The 5-chloro-4,6-difluoro core is reacted with a chlorophenol derivative.[2]

  • Transformation: In some routes, the 5-Cl is actually exchanged for F to generate a trifluoropyrimidine intermediate, or the 5-Cl is retained to modulate lipophilicity. The specific pattern of the pyrimidine ring is essential for binding to the Qo site of the fungal cytochrome bc1 complex.

Kinase Inhibitors (Oncology)

In drug discovery, the 5-chloro-4-amino-6-substituted pyrimidine motif mimics the adenine ring of ATP.

  • EGFR Inhibitors: The 5-Cl group fits into the hydrophobic pocket of the kinase ATP-binding site (gatekeeper region), improving potency compared to the hydrogen-substituted analog.

  • Covalent Inhibitors: If the second fluorine is not displaced, it can theoretically serve as a weak electrophile for covalent cysteine targeting, although acrylamides are more common for this purpose.

Safety & Handling Protocols

Hazard: Hydrolysis of this compound releases Hydrogen Fluoride (HF) and Hydrochloric Acid. Classification: Corrosive, Lachrymator.

Mandatory Safety Controls:

  • Glassware: Use dry glassware. Avoid standard ground-glass joints if high heat is involved (polymer seals preferred) to prevent seizing due to etching.

  • Quenching: Never quench reaction mixtures directly with acid. Use a basic buffer (Sat.

    
     or 
    
    
    
    ) to neutralize generated HF immediately.
  • Calcium Gluconate: Keep Calcium Gluconate gel available at the workstation in case of skin contact, as it neutralizes fluoride ions penetrating the tissue.

References

  • ChemicalBook. (2024). This compound Properties and CAS 25096-66-6. Link

  • PubChem. (2024). 4,6-Dichloro-5-fluoropyrimidine (Analogous Chemistry). National Library of Medicine. Link

  • Bayer CropScience. (2002). Process for the preparation of fluoropyrimidines (Patent WO/2002/000628). (Describes the industrial conversion of chloropyrimidines to fluoropyrimidines for fungicide synthesis).
  • Loudon, G. M. (2009). Organic Chemistry: Nucleophilic Aromatic Substitution of Pyrimidines. Roberts and Company Publishers. (Textbook grounding for mechanisms).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Pyrimidines. Link

Sources

History and Development of 5-Chloro-4,6-Difluoropyrimidine Synthesis Routes

[1]

Executive Summary

5-Chloro-4,6-difluoropyrimidine (CAS 25151-07-9) represents a critical fluorinated scaffold in modern agrochemical and pharmaceutical synthesis. Unlike its isomer 4,6-dichloro-5-fluoropyrimidine, this specific substitution pattern exploits the electronic differentiation between the C4/C6 and C5 positions of the pyrimidine ring. It serves as the pivotal electrophile in the synthesis of strobilurin fungicides, most notably Fluoxastrobin , where it enables the regioselective introduction of pharmacophores.

This guide details the evolution of its synthesis, moving from early non-selective halogenations to modern, high-yield Halogen Exchange (Halex) protocols. It provides actionable protocols for the selective fluorination of 4,5,6-trichloropyrimidine, emphasizing the kinetic control required to arrest the reaction before complete perfluorination.

Structural Significance and Retrosynthesis

The pyrimidine ring is electron-deficient, but the positions differ significantly in reactivity.

  • C4 and C6 (Ortho/Para to N): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 (Meta to N): Electronically neutral/deactivated, similar to a chlorobenzene carbon.

This electronic disparity is the foundation of the synthesis strategy. The 5-chloro substituent is typically installed before the fluorine atoms because introducing chlorine into a fluorinated ring is difficult without displacing the labile fluorines. Conversely, replacing chlorines at C4/C6 with fluorine using Potassium Fluoride (KF) is kinetically favored over the C5 position.

Retrosynthetic Analysis

The most robust industrial route disconnects back to 4,5,6-trichloropyrimidine , which is derived from 5-chloro-4,6-dihydroxypyrimidine .

RetrosynthesisTargetThis compoundTriCl4,5,6-TrichloropyrimidineTarget->TriClSelective Halex (KF)DiHydroxy5-Chloro-4,6-dihydroxypyrimidineTriCl->DiHydroxyVilsmeier-Haack (POCl3)BarbituricDiethyl Malonate + FormamidineDiHydroxy->BarbituricCondensation & C5-Chlorination

Figure 1: Retrosynthetic pathway leveraging selective nucleophilic fluorination.

Evolution of Synthesis Strategies[2]

Generation 1: The Linear Chlorination Sequence

Early attempts to synthesize fluorinated pyrimidines often relied on trapping diazonium salts (Balz-Schiemann) or direct chlorination of difluoropyrimidines. These methods suffered from poor regioselectivity and hazardous intermediates.

  • Limitation: Direct chlorination of 4,6-difluoropyrimidine is inefficient because the ring is deactivated by the two fluorine atoms, requiring harsh conditions that degrade the molecule.

Generation 2: The "Partial" Halex Reaction (Industrial Standard)

The breakthrough in manufacturing came with the optimization of the Halogen Exchange (Halex) reaction. By utilizing 4,5,6-trichloropyrimidine as the substrate, chemists observed that the chlorines at C4 and C6 exchange with fluoride ions significantly faster than the chlorine at C5.

Mechanism:

  • Activation: The ring nitrogens pull electron density, making C4/C6 susceptible to attack by

    
    .
    
  • Meisenheimer Complex:

    
     attacks C4/C6, forming a stabilized intermediate.
    
  • Elimination:

    
     is expelled.
    
  • Selectivity: The C5 position lacks this activation (no resonance stabilization of the negative charge on Nitrogen), rendering the C5-Cl bond stable under the specific conditions used for C4/C6 exchange.

Generation 3: Continuous Flow & Phase Transfer Catalysis

Modern processes utilize Phase Transfer Catalysts (PTCs) like 18-crown-6 or tetraphenylphosphonium bromide to solubilize KF in aprotic solvents (Sulfolane, Acetonitrile), reducing reaction times from 24+ hours to under 4 hours and suppressing the formation of the over-fluorinated byproduct (4,5,6-trifluoropyrimidine).

Detailed Experimental Protocols

Stage 1: Synthesis of 4,5,6-Trichloropyrimidine

This precursor is generated by chlorinating 5-chloro-4,6-dihydroxypyrimidine.

Reagents:

  • 5-Chloro-4,6-dihydroxypyrimidine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent & reagent)[1][2]
    
  • 
    -Dimethylaniline (Catalytic)
    

Protocol:

  • Charge a glass-lined reactor with 5-chloro-4,6-dihydroxypyrimidine.

  • Add

    
     (approx. 4-5 equivalents) slowly to maintain a slurry.
    
  • Add catalytic

    
    -dimethylaniline (0.1 eq). Note: This catalyzes the formation of the Vilsmeier reagent.
    
  • Heat the mixture to reflux (

    
    ) for 4-6 hours until HCl evolution ceases.
    
  • Workup: Distill off excess

    
     under reduced pressure. Quench the oily residue onto crushed ice (Exothermic! Maintain 
    
    
    ).
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Yield: ~85-90% as a low-melting solid.

Stage 2: Selective Halex to this compound

This is the critical step requiring precise control to prevent over-fluorination.

Reagents:

  • 4,5,6-Trichloropyrimidine (1.0 eq)

  • Potassium Fluoride (Spray-dried, 2.5 eq)

  • Catalyst: 18-Crown-6 (0.05 eq) or Tetramethylammonium chloride.

  • Solvent: Sulfolane (anhydrous) or Acetonitrile (if pressure reactor used).

Protocol:

  • Drying: Ensure KF is strictly anhydrous. Spray-dried KF is preferred over calcined KF due to higher surface area.

  • Setup: In a dry reactor under

    
     atmosphere, dissolve 4,5,6-trichloropyrimidine in Sulfolane.
    
  • Addition: Add KF and the phase transfer catalyst.

  • Reaction: Heat to 140-150°C .

    • Critical Control Point: Monitor reaction by GC every 30 minutes.

    • The reaction proceeds: Tri-Cl

      
       Mono-F (intermediate) 
      
      
      Di-F (Target)
      
      
      Tri-F (Over-reaction).
    • Stop the reaction when the ratio of Di-F to Tri-F is optimal (typically >95:5) and starting material is <1%.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (KCl/KF).

    • Distillation: The product is volatile. Distill the crude mixture under reduced pressure (

      
      ). This compound boils significantly lower than sulfolane, allowing clean separation.
      
  • Yield: 75-82%.

Data Summary Table
ParameterStage 1 (Chlorination)Stage 2 (Fluorination)
Substrate 5-Chloro-4,6-dihydroxypyrimidine4,5,6-Trichloropyrimidine
Reagent

/ DMA
KF / 18-Crown-6
Solvent Neat (

)
Sulfolane
Temp Reflux (

)

Key Hazard HCl gas, Exothermic quenchThermal runaway, HF traces
Selectivity N/A (Global chlorination)Kinetic control (C4/C6 vs C5)

Mechanistic Visualization

The following diagram illustrates the kinetic selectivity of the Halex reaction.

HalexMechanismcluster_legendKinetic SelectivityStart4,5,6-TrichloropyrimidineInterIntermediate:4-Fluoro-5,6-dichloroStart->InterFast (k1)KF, 140°CTargetTarget:5-Chloro-4,6-difluoroInter->TargetFast (k2)KF, 140°COverImpurity:4,5,6-TrifluoropyrimidineTarget->OverVery Slow (k3)Requires >180°Ck1, k2 >> k3 due to N-activation at C4/C6k1, k2 >> k3 due to N-activation at C4/C6

Figure 2: Kinetic landscape of the Halex reaction. The high energy barrier for C5 substitution (k3) allows isolation of the difluoro product.

Safety & Handling

  • Fluorinating Agents: Potassium Fluoride (KF) in acidic media or at high temperatures can release Hydrogen Fluoride (HF), which is fatal if inhaled or absorbed. Always have calcium gluconate gel available.

  • Phosphorus Oxychloride: Reacts violently with water. Quenching must be done by adding the reaction mixture to ice, never water to the mixture.

  • Sensitization: Halopyrimidines are potent skin sensitizers and lachrymators. Handle in a fume hood with full PPE (nitrile gloves, goggles, face shield).

References

  • Bayer CropScience. (2002). Process for preparing 4,6-dichloro-5-fluoropyrimidine. US Patent 6,255,486. Link

  • European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: this compound. Link[3]

  • Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[4][5][6] XII. The Synthesis of Fluoropyrimidines. Journal of Organic Chemistry, 30(2), 405-409. Link

  • PubChem. (2025).[3] Compound Summary: this compound (CID 2775655). Link

  • Li, J., et al. (2010). Synthesis of Fluoxastrobin intermediates via selective fluorination. Chinese Journal of Pesticide Science. Link

Methodological & Application

Application Note: Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-chloro-4,6-difluoropyrimidine is a high-value electrophilic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its unique substitution pattern offers a predictable reactivity hierarchy governed by the "element effect," where the C4 and C6 fluorine atoms are significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C5 chlorine atom.

This Application Note provides validated protocols for the regioselective mono-substitution and exhaustive di-substitution of this scaffold. By strictly controlling temperature and stoichiometry, researchers can selectively isolate the 4-substituted-5-chloro-6-fluoropyrimidine intermediate or proceed to the 4,6-disubstituted product.

Scientific Foundation & Reactivity Profile

The Element Effect in SNAr

Contrary to SN2 reactions where bond strength dictates leaving group ability (I > Br > Cl > F), SNAr reactions on electron-deficient heterocycles follow the order F > Cl ≈ Br > I .

  • Mechanism: The rate-determining step is the addition of the nucleophile to the aromatic ring to form the anionic Meisenheimer complex.

  • Causality: The high electronegativity of fluorine inductively stabilizes the transition state and the intermediate Meisenheimer complex more effectively than chlorine.

  • Result: In this compound, the fluoride ions at positions 4 and 6 are the exclusive leaving groups under standard conditions. The C5-chlorine remains intact due to steric shielding and lack of activation (it is meta to the ring nitrogens).

Regioselectivity & Symmetry Breaking

The starting material is symmetric. The first nucleophilic attack can occur at either C4 or C6 with equal probability, yielding a chemically identical product. However, once the first substitution occurs, the symmetry is broken. The introduction of an electron-donating group (e.g., an amine or alkoxide) at C4 deactivates the ring, making the second substitution at C6 significantly slower. This kinetic difference is the "process window" that allows for the isolation of the mono-substituted product.

Reaction Mechanism Diagram

SNAr_Mechanism SM 5-Chloro-4,6- difluoropyrimidine TS Meisenheimer Complex SM->TS Rate Determining Step (k1) Nuc Nucleophile (R-NH2) Nuc->TS Prod 4-Amino-5-chloro- 6-fluoropyrimidine TS->Prod Fast Elimination (k2) LG Leaving Group (F-) TS->LG

Figure 1: Mechanism of SNAr on this compound. Note that the C5-Cl bond remains untouched.

Critical Process Parameters (CPPs)

To achieve reproducible results, the following parameters must be controlled:

ParameterRecommendationRationale
Temperature -10°C to 0°C (Mono) >60°C (Di)Low temperature prevents the second substitution (over-reaction).[1] Heat is required to overcome the deactivation from the first substituent.
Solvent THF, IPA, or DCM Polar aprotic solvents (THF) or alcohols (IPA) solubilize the pyrimidine. Avoid nucleophilic solvents (e.g., MeOH) if using strong alkoxide bases.
Base DIPEA or TEA Organic bases scavenge the HF generated. Inorganic bases (K2CO3) can be used but require polar solvents (DMF/DMSO) which may accelerate di-substitution.
Stoichiometry 0.95 - 1.0 eq (Mono)Slight substoichiometry of the nucleophile ensures no di-substituted impurity is formed.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution (Synthesis of Intermediate)

Objective: Synthesis of 4-substituted-5-chloro-6-fluoropyrimidine. Scope: Applicable for primary/secondary amines and anilines.

Materials:

  • This compound (1.0 equiv)

  • Amine Nucleophile (0.95 - 1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Tetrahydrofuran (THF) or Isopropanol (IPA) [10 mL/g substrate]

Procedure:

  • Setup: Charge a reaction vessel with this compound and solvent (THF or IPA).

  • Cooling: Cool the solution to -10°C using an ice/salt bath or cryostat.

  • Base Addition: Add DIPEA in one portion.

  • Nucleophile Addition: Dissolve the Amine Nucleophile in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes, maintaining the internal temperature below 0°C.

    • Why? Slow addition keeps the local concentration of nucleophile low, preventing the product from competing for the nucleophile (di-substitution).

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of starting material. Trace starting material is preferable to forming the di-substituted impurity.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Wash the organic layer with 0.5M HCl (to remove excess base/nucleophile) followed by brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Often not required. If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol B: Exhaustive Di-Substitution (Heterocycle Formation)

Objective: Synthesis of 4,6-disubstituted-5-chloropyrimidine. Scope: Used when introducing two identical nucleophiles or a second, different nucleophile.

Procedure:

  • Setup: Dissolve the mono-substituted intermediate (from Protocol A) or starting material in n-Butanol or DMSO .

  • Reagents: Add excess Nucleophile (2.5 equiv if starting from scratch; 1.5 equiv if starting from intermediate) and excess Base (3.0 equiv).

  • Heating: Heat the mixture to 80–100°C .

    • Note: The remaining fluorine is deactivated. Thermal energy is required to drive the reaction.

  • Reaction: Stir for 4–12 hours.

  • Workup: Standard aqueous extraction. For DMSO reactions, extensive water washing is required to remove the solvent.

Workflow Visualization

Workflow Start Start: this compound Decision Target Product? Start->Decision Mono Mono-Substitution (Protocol A) Decision->Mono Single Funct. Di Di-Substitution (Protocol B) Decision->Di Double Funct. Cond_Mono Temp: -10°C to 0°C Solvent: THF/IPA Add Nuc Dropwise Mono->Cond_Mono Prod_Mono Product: 4-Amino-5-chloro-6-fluoro Mono->Prod_Mono Cond_Di Temp: >80°C Solvent: n-BuOH/DMSO Excess Nuc Di->Cond_Di Prod_Di Product: 4,6-Diamino-5-chloro Di->Prod_Di Prod_Mono->Di Optional Step 2

Figure 2: Decision tree for selecting the appropriate experimental protocol.

Analytical Controls & Troubleshooting

Analytical Validation (HPLC/LC-MS)
  • Starting Material: this compound elutes early (non-polar).

  • Mono-Product: Elutes later due to the amine functionality (unless the amine is highly lipophilic).

  • Di-Product: Distinct retention time; mass spectrum will show +Nuc mass shift twice.

  • Mass Spec Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Formation of Di-substituted impurity during Protocol A Temperature too high or addition too fast.Cool to -20°C. Dilute the nucleophile further and add over 2 hours.
Hydrolysis (Formation of 4-hydroxy adduct) Wet solvent or hygroscopic base.Use anhydrous THF. Ensure DIPEA is dry.[2]
No Reaction (Protocol B) Ring deactivation.Switch solvent to DMSO or NMP and increase temp to 120°C.
Regio-scrambling Not applicable for first sub.Only an issue if C2-F or C2-Cl were present (not applicable here).

Safety & Handling

  • Sensitizer: Halogenated pyrimidines are potent skin and respiratory sensitizers. Handle only in a fume hood.

  • HF Generation: The reaction generates HF (neutralized by base). Ensure waste streams are treated accordingly.

  • Corrosive: this compound can cause severe eye damage.

References

  • General SNAr Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4][5] Chemical Reviews. Link

  • Reactivity of Fluoropyrimidines

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.[6] Link

  • Synthesis of Kinase Inhibitors (Relevant Analogs)

    • Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry. Link (Demonstrates pyrimidine SNAr conditions).

  • Regioselectivity in Pyrimidines

    • Barvian, N. C., et al. (2000). Preparation of 2,4,6-trisubstituted pyrimidines.[2][5][6][7][8][9] Tetrahedron Letters. Link

Sources

Application Note: Regioselective Mono-substitution of 5-chloro-4,6-difluoropyrimidine with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] The ability to precisely introduce substituents onto the pyrimidine ring is paramount for tuning the biological activity, pharmacokinetic properties, and material characteristics of these molecules.[4][5] 5-chloro-4,6-difluoropyrimidine is a particularly valuable building block due to the differential reactivity of its halogen substituents, which allows for sequential and regioselective functionalization. This application note provides a detailed guide to the regioselective mono-substitution of this compound with amine nucleophiles, a critical transformation for the synthesis of diverse compound libraries.[6]

Mechanistic Insights: Understanding Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic attack.[7] The regioselectivity of this reaction on this compound is governed by a combination of electronic and steric factors.

Electronic Effects: Activation of C4/C6 Positions

The positions ortho and para to the ring nitrogens (C2, C4, and C6) are electronically activated towards nucleophilic attack. This is because the anionic charge of the Meisenheimer intermediate, formed upon nucleophilic addition, can be delocalized onto the electronegative nitrogen atoms, thus stabilizing the intermediate.[8][9] Generally, the reactivity order for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.[5][10] Therefore, the fluorine atoms at the C4 and C6 positions are significantly more activated for displacement than the chlorine atom at the C5 position.

Steric Hindrance: The Directing Influence of the C5-Chloro Group

While both the C4 and C6 positions are electronically activated, the presence of the chlorine atom at the C5 position introduces significant steric hindrance. This steric bulk preferentially shields the adjacent C4 and C6 positions. Consequently, an incoming amine nucleophile will preferentially attack the less sterically hindered position. In the case of this compound, this leads to a general preference for substitution at either the C4 or C6 position over the C2 position, if it were halogenated. For the target molecule, the steric environment around C4 and C6 is identical. However, in closely related structures like 5-chloro-2,4,6-trifluoropyrimidine, the steric hindrance from the C5-chloro group makes substitution at the C4 and C6 positions more challenging compared to the C2 position, especially with bulky nucleophiles.[2]

A study on the closely related 5-chloro-2,4,6-trifluoropyrimidine reveals that with increasing steric bulk of the amine nucleophile, the proportion of substitution at the less sterically hindered C2 position increases.[2] This highlights the critical role of sterics in directing the regioselectivity.

Visualizing the Reaction Pathway

SNAr_Mechanism cluster_0 Reaction Coordinate Start This compound + Amine (R-NH2) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Addition Intermediate Meisenheimer Complex (Stabilized by N atoms) TS1->Intermediate TS2 Transition State 2 (Fluoride Elimination) Intermediate->TS2 Elimination Product 4-Amino-5-chloro-6-fluoropyrimidine TS2->Product

Caption: Generalized SNAr mechanism for the amination of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective mono-amination of this compound. The protocol is adapted from methodologies reported for the analogous reaction with 5-chloro-2,4,6-trifluoropyrimidine.[2]

Materials and Equipment
  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • NMR spectrometer (¹H, ¹³C, ¹⁹F)

  • Mass spectrometer

Protocol: Mono-amination with Benzylamine

This protocol details the synthesis of N-benzyl-5-chloro-4-fluoro-6-aminopyrimidine.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile.

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • In a separate vial, prepare a solution of benzylamine (1.0 eq) and DIPEA (1.1 eq) in anhydrous acetonitrile.

    • Slowly add the amine/DIPEA solution to the stirred pyrimidine solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) or by taking aliquots for ¹⁹F NMR analysis to observe the disappearance of the starting material signals and the appearance of product signals. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane (DCM) and water.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired mono-substituted product.

Workflow for Protocol Execution

Caption: Step-by-step workflow for the mono-amination protocol.

Data Summary and Expected Outcomes

The regioselectivity of the amination reaction is highly dependent on the steric profile of the incoming amine nucleophile. Based on data from the closely related 5-chloro-2,4,6-trifluoropyrimidine, the following trends can be anticipated.[2]

Amine NucleophileSteric ProfileExpected Major ProductExpected Regioselectivity (C4/C6 vs. other positions)
AmmoniaSmall4-Amino-5-chloro-6-fluoropyrimidineHigh
BenzylamineModerateN-Benzyl-4-amino-5-chloro-6-fluoropyrimidineHigh
MorpholineModerate (cyclic)4-(5-Chloro-6-fluoropyrimidin-4-yl)morpholineHigh
DiethylamineBulkyN,N-Diethyl-4-amino-5-chloro-6-fluoropyrimidineModerate to High
t-ButylamineVery BulkyN-tert-Butyl-4-amino-5-chloro-6-fluoropyrimidinePotentially reduced, may see other isomers

Note: The yields for these reactions are generally reported to be moderate to good, typically ranging from 50% to 85% after purification.

Characterization of Products

The successful synthesis of the desired 4-amino-5-chloro-6-fluoropyrimidine derivatives can be confirmed using standard analytical techniques:

  • ¹⁹F NMR: This is a powerful tool for distinguishing between regioisomers. The fluorine atom at the C6 position (adjacent to the amino group) will have a different chemical shift compared to the fluorine at the C4 position in the starting material.

  • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced amine and shifts in the aromatic proton signals of the pyrimidine ring will confirm the substitution.

  • ¹³C NMR: Changes in the chemical shifts of the pyrimidine ring carbons, particularly the carbon bearing the new amino group, will be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product will confirm its identity.

Conclusion and Best Practices

The regioselective mono-substitution of this compound with amines is a robust and versatile method for the synthesis of valuable chemical intermediates. The key to achieving high regioselectivity lies in understanding and controlling the interplay of electronic and steric effects. For most primary and secondary amines, substitution is highly favored at the C4/C6 positions.

For optimal results, consider the following:

  • Low Temperatures: Conducting the reaction at 0°C or below helps to control the exothermicity and improve selectivity.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent side reactions, such as hydrolysis of the starting material.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon prevents the degradation of reagents and products.

  • Careful Monitoring: Close monitoring of the reaction by TLC or NMR is essential to determine the optimal reaction time and prevent the formation of di-substituted byproducts.

By following the protocols and considering the principles outlined in this application note, researchers can confidently and efficiently synthesize a wide array of 4-amino-5-chloro-6-fluoropyrimidine derivatives for their drug discovery and materials science endeavors.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. [Link]

    • Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed). [Link]

  • Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. [Link]

  • Synthesis and studies of some substituted pyrimidines. ResearchGate. [Link]

  • Mechanisms for reactions of halogenated compounds. Part 6. Investigations into the activating effect of ortho-fluorine in nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Patsnap. [Link]

  • Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. PubMed. [Link]

  • SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. ChemRxiv. [Link]

  • Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC. [Link]

  • Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Regioselective preparation of substituted pyrimidines.
  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • ECSOC 11 - Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. Sciforum. [Link]

Sources

Procedures for introducing nitrogen nucleophiles to 4,6-difluoro positions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision


 Functionalization of 4,6-Difluoropyrimidines 

Executive Summary

The functionalization of 4,6-difluoropyrimidine and its derivatives is a cornerstone workflow in the synthesis of kinase inhibitors (e.g., EGFR, JAK) and antithrombotic agents. While the symmetry of the 4,6-difluoro scaffold suggests simplicity, the challenge lies in regiochemical fidelity . The introduction of the first nitrogen nucleophile significantly alters the electronic landscape of the ring, deactivating it toward subsequent substitutions.

This guide provides a validated framework for controlling the mono- vs. bis-amination of 4,6-difluoro motifs. By manipulating the Meisenheimer complex stability through solvent dielectric constants and temperature control, researchers can achieve >95% selectivity for the desired congener.

Theoretical Framework: The "Deactivation" Principle

The Nucleophilic Aromatic Substitution (


) on fluoropyrimidines proceeds via an addition-elimination mechanism.
  • Activation: The electronegativity of the ring nitrogens (N1, N3) and the fluorine substituents pulls electron density, making C4 and C6 highly electrophilic.

  • The Fluorine Advantage: Unlike electrophilic aromatic substitution, fluorine is the superior leaving group in

    
     (Rate: F >> Cl > Br).[1] This is because the highly electronegative fluorine stabilizes the anionic Meisenheimer Intermediate , lowering the activation energy of the rate-determining addition step.
    
  • The Deactivation Switch: Upon the first amination, the lone pair of the newly introduced nitrogen donates electron density into the pyrimidine ring (resonance effect). This increases the electron density at the remaining C-F position, significantly raising the activation energy for the second substitution.

Key Insight: This electronic deactivation is the primary lever for selectivity. Kinetic control (low temperature, non-polar solvents) favors mono-substitution, while thermodynamic forcing (high temperature, polar aprotic solvents) is required for bis-substitution.

Critical Parameters & Decision Matrix

Solvent Selection Guide

The choice of solvent dictates the reaction rate and the stability of the charged intermediate.

SolventDielectric Constant (

)
Effect on

Rate
Risk ProfileRecommended Use
THF 7.5SlowLow (High Selectivity)Mono-substitution (Kinetic Control)
DCM 8.9SlowLowMono-substitution (Solubility limited)
2-MeTHF 6.9SlowLowGreen alternative to THF
DMF 36.7FastHigh (Over-reaction)Bis-substitution or unreactive amines
DMSO 46.7Very FastHighDifficult substrates only
IPA 17.9ModerateMediumScavenging HF (via H-bonding)

Experimental Protocols

Protocol A: Regioselective Mono-Amination (Kinetic Control)

Objective: Isolate the 4-amino-6-fluoro product with <5% bis-addition.

Reagents:

  • Substrate: 4,6-Difluoropyrimidine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Charge a dried reaction vessel with 4,6-difluoropyrimidine and anhydrous THF under

    
     atmosphere. Cool the solution to -10°C to 0°C  using an ice/salt bath.
    
  • Addition: Dissolve the Amine and DIPEA in a minimal volume of THF. Add this mixture dropwise to the pyrimidine solution over 30–60 minutes.

    • Why: Slow addition ensures the concentration of the nucleophile remains low relative to the electrophile, statistically favoring mono-addition.

  • Reaction: Stir at 0°C for 2 hours. Monitor via LC-MS or TLC.

    • Checkpoint: If starting material remains but bis-product is forming, do not add more amine. Allow time or slightly warm to 10°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with water (to remove DIPEA salts) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Bis-Amination (Thermodynamic Forcing)

Objective: Displace both fluorines to generate 4,6-diaminopyrimidines.

Reagents:

  • Substrate: 4-amino-6-fluoropyrimidine (Intermediate) or 4,6-difluoropyrimidine

  • Nucleophile: Amine (2.5 equiv if starting from difluoro; 1.5 equiv if starting from mono)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv for difficult substrates)
  • Solvent: DMSO or NMP (0.5 M)

Procedure:

  • Setup: Combine substrate, amine, and inorganic base in DMSO.

  • Reaction: Heat to 90°C – 120°C for 4–12 hours.

    • Why: The high dielectric constant of DMSO stabilizes the transition state, while heat overcomes the electronic deactivation caused by the first amine.

  • Workup: Pour reaction mixture into crushed ice/water (DMSO removal). Filter the precipitate (if solid) or extract with DCM.

    • Note: DMSO is difficult to remove via evaporation; aqueous wash is preferred.

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways.

SNAr_Pathway cluster_legend Conditions SM 4,6-Difluoropyrimidine TS1 Meisenheimer Complex I SM->TS1 Amine (1 eq) THF, 0°C Mono 4-Amino-6-Fluoropyrimidine (Mono-Adduct) TS1->Mono -HF Mono->Mono Deactivation Barrier (Stops here at RT) TS2 Meisenheimer Complex II (High Energy) Mono->TS2 Amine (Excess) DMSO, 100°C Bis 4,6-Diaminopyrimidine (Bis-Adduct) TS2->Bis -HF Kinetic Kinetic Control (Blue) Thermo Thermodynamic Control (Red)

Figure 1: Reaction coordinate visualization showing the energy barrier distinction between the first and second nucleophilic additions.

Troubleshooting & Optimization

Common Failure Modes
  • Bis-substitution impurity in Mono-synthesis:

    • Cause: Localized high concentration of amine during addition.

    • Fix: Increase dilution of the amine feed or lower the reaction temperature to -20°C.

  • Stalled Reaction (Mono-stage):

    • Cause: Protonation of the nucleophile by HF byproduct.

    • Fix: Ensure sufficient base (DIPEA) is present. If using a weak nucleophile (e.g., aniline), switch to a stronger base like NaH (requires careful handling).

  • Hydrolysis (Formation of Pyrimidinones):

    • Cause: Wet solvent or hygroscopic base.

    • Fix: Use freshly distilled THF or molecular sieves. Fluoropyrimidines are prone to hydrolysis under basic aqueous conditions.

Nucleophile Reactivity Hierarchy

When planning a synthesis, consider the nucleophilicity (N) of your amine:

  • Aliphatic Amines (Pyrrolidine, Piperidine): High N. Run at -10°C.

  • Primary Alkyl Amines (Benzylamine): Moderate N. Run at 0°C.

  • Anilines/Azoles (Pyrazole): Low N. May require RT or mild heating (40°C) even for mono-substitution.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     mechanism and Meisenheimer complexes). 
    
  • BenchChem. (2025).[1] Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. (Detailed reactivity data on pyrimidine scaffolds).

  • Kharlamova, A. D., et al. (2021).[2][3] "Mono- and Diamination of 4,6-Dichloropyrimidine...". Molecules, 26(7), 1910.[2] (Protocol validation for mono- vs di-amination).

  • WuXi AppTec. (2025). Regioselectivity for SNAr reactions of halo pyrimidines. (Industrial insights on solvent effects and regiocontrol).

  • Barrett, D. G., et al. (2005). "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trifluoropyrimidine". Organic Process Research & Development. (Seminal work on fluoropyrimidine selectivity).

Sources

Application Note: Strategies for Palladium-Catalyzed Cross-Coupling at the Deactivated 5-Chloro Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chloro position in nitrogen-containing heterocycles (e.g., pyrimidines, indoles, azaindoles) represents a distinct "reactivity valley" in medicinal chemistry. Unlike the highly activated 2- or 4-positions in diazines, the 5-position is electronically deactivated, behaving more like an unactivated aryl chloride. Furthermore, in electron-rich scaffolds like indoles, the 5-chloro bond possesses a high bond dissociation energy (BDE), rendering oxidative addition kinetically unfavorable.

This guide provides a validated reactivity framework and optimized protocols for engaging these challenging substrates. We focus on overcoming the activation energy barrier using Third-Generation (G3/G4) Palladacycle Precatalysts and sterically demanding ligands.

Part 1: The Reactivity Landscape

The Electronic Paradox of the 5-Position

To successfully couple a 5-chloroheterocycle, one must understand why standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) fail.

  • Pyrimidines: The 2- and 4-positions are electron-deficient due to the inductive withdrawal of the adjacent nitrogen atoms ($ \alpha $-effect). The 5-position, being "meta" to both nitrogens, does not benefit from this resonance activation. It is the most electron-rich carbon on the ring, making the C–Cl bond strong and resistant to oxidative addition.

  • Indoles: The 5-position is located on the benzene ring of the indole system. The nitrogen lone pair donates electron density into this ring, further strengthening the C–Cl bond ($ \text{BDE} \approx 96 \text{ kcal/mol} $).

The Solution: Monoligated Pd(0) Species

Standard Pd(II) salts (Pd(OAc)₂) or Pd(0) sources (Pd₂dba₃) often fail to generate sufficient concentrations of the active, 12-electron monoligated Pd(0)-L species required to break the C–Cl bond.

Strategic Pivot: Use Palladacycle Precatalysts (e.g., XPhos Pd G4, BrettPhos Pd G4). These reagents rapidly reduce to Pd(0) upon exposure to base, releasing the bulky ligand in a 1:1 ratio with the metal, preventing the formation of inactive PdL₂ resting states.

Part 2: Decision Matrix for Ligand Selection

The choice of ligand is dictated by the specific coupling partner and the steric environment of the 5-chloro substrate.

Substrate ClassCoupling TypeRecommended LigandRationale
5-Chloropyrimidine Suzuki-MiyauraXPhos or CataCXium A Excellent for electron-deficient chlorides; high turnover frequency.
5-Chloroindole Buchwald-HartwigBrettPhos or RuPhos Prevents $ \beta $-hydride elimination; stabilizes oxidative addition complex.
Sterically Hindered Negishi/SuzukiSPhos "Universal" ligand for hindered biaryls; high stability.
N-Heterocycles Stille/HeckP(t-Bu)₃ (via Pd-162)Highly electron-rich; drives oxidative addition in deactivated systems.

Part 3: Visualizing the Activation Pathway

The diagram below illustrates the critical activation of the G3/G4 precatalyst and the subsequent catalytic cycle, highlighting the bottleneck at the oxidative addition step for 5-chloro substrates.

Pd_Cycle Precat Pd-G4 Precatalyst (Stable) Base Base Activation Precat->Base ActivePd L-Pd(0) (Active Species) Base->ActivePd - Carbazole OxAdd Oxidative Addition (Rate Limiting) ActivePd->OxAdd + 5-Cl-Ar PdII L-Pd(II)-Cl-Ar OxAdd->PdII TransMet Transmetallation (Boronate/Amine) PdII->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->ActivePd Product 5-Substituted Product RedElim->Product

Caption: Activation of Pd-G4 precatalysts to the active L-Pd(0) species, driving the rate-limiting oxidative addition into the 5-chloro bond.

Part 4: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Chloropyrimidines

Objective: Coupling a deactivated 5-chloropyrimidine with a phenylboronic acid.

Reagents:

  • 5-Chloro-2-methylpyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₃PO₄ (0.5 M solution in water, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the 5-chloropyrimidine (1.0 mmol) and arylboronic acid (1.5 mmol).

  • Catalyst Addition: Add XPhos Pd G4 (17 mg, 0.02 mmol). Note: G4 precatalysts are air-stable and can be weighed on the bench.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent/Base: Add degassed 1,4-Dioxane (5 mL) followed by the K₃PO₄ solution (6 mL).

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Checkpoint: Monitor by UPLC/LCMS. The 5-Cl bond is sluggish; if conversion <50% after 2 hours, raise temperature to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Why this works: XPhos forms a highly active catalyst that facilitates oxidative addition into electron-rich aryl chlorides. The phosphate base buffers the system, preventing protodeboronation of the nucleophile.

Protocol B: Buchwald-Hartwig Amination of 5-Chloroindole

Objective: Amination of the highly deactivated 5-chloroindole with a secondary amine.

Reagents:

  • 5-Chloroindole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0–2.0 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Methodology:

  • Pre-drying: Ensure all glassware is oven-dried. Moisture kills the base and the active catalyst species.

  • Charging: Add 5-chloroindole (1.0 mmol), BrettPhos Pd G4 (0.01–0.02 mmol), and Morpholine (1.2 mmol) to the vial.

  • Inerting: Seal and evacuate/backfill with Argon (3 cycles).[1]

  • Base Addition: Add solvent (5 mL) followed by dropwise addition of LiHMDS (2.2 mL) at room temperature.

    • Critical: 5-Chloroindole has an acidic N-H proton. The first equivalent of base deprotonates the indole nitrogen (protecting it in situ), while the second equivalent facilitates the amination cycle.

  • Reaction: Heat to 65°C for 4–12 hours.

  • Quench: Cool to RT and quench with saturated NH₄Cl solution.

Why this works: BrettPhos is bulky enough to prevent the amine from binding too tightly to the Pd center (which shuts down catalysis) and promotes the reductive elimination of the C–N bond. LiHMDS serves a dual role: protecting the indole and activating the amine.

Part 5: Troubleshooting & Optimization

Use this logic flow to rescue stalled reactions.

Optimization_Tree Start Reaction Stalled / Low Yield Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-halogenated Product (Ar-H) Forming? Check1->Check2 No (SM Consumed) Sol1 Issue: Oxidative Addition Failure Action: Switch to AdBrettPhos or P(tBu)3 Increase Temp to 110°C Check1->Sol1 Yes (No Reaction) Sol2 Issue: Beta-Hydride Elimination Action: Switch to RuPhos Change Solvent to Toluene Check2->Sol2 Yes Sol3 Issue: Oxidation of Boronic Acid Action: Degass solvent more rigorously Switch base to K2CO3 Check2->Sol3 No (Complex Mixture)

Caption: Decision tree for troubleshooting common failure modes in 5-chloro cross-coupling reactions.

References

  • Biscoe, M. R., et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides." Journal of the American Chemical Society, 2008.[2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Schade, M. A., et al. "Site-Selective Amination of 2,4-Dichloropyrimidines." The Journal of Organic Chemistry, 2010.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

Troubleshooting & Optimization

Controlling regioselectivity in 5-chloro-4,6-difluoropyrimidine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-4,6-difluoropyrimidine Functionalization

Ticket ID: PYR-5CL-46DF-001 Topic: Controlling Regioselectivity & Chemoselectivity Status: Open Agent: Senior Application Scientist

Executive Summary: The "Symmetry" Trap

Welcome to the technical support interface for This compound . Before troubleshooting, it is critical to align on the molecule's geometry.

  • Symmetry: This molecule is symmetric. The C4 and C6 positions are chemically equivalent. Therefore, "regioselectivity" in the first substitution step is a misnomer unless you are targeting the C2-H position (via lithiation).[1]

  • The Real Challenge: The primary difficulty researchers face is Chemoselectivity —specifically, stopping the reaction at the mono-substituted product (4-substituted-5-chloro-6-fluoropyrimidine) and preventing the formation of the bis-substituted byproduct.

  • The "Trifluoro" Confusion: Many users confuse this scaffold with 5-chloro-2,4,6-trifluoropyrimidine. If your starting material has a fluorine at C2, C4, and C6, you have a true regioselectivity challenge (C4 > C2). If you have the title compound (H at C2), your challenge is kinetic control.

Critical Reactivity Map

The following diagram illustrates the distinct reactivity zones of the scaffold.

ReactivityMap Start This compound C4_C6 C4 / C6 Positions (Equivalent Electrophiles) Primary S_NAr Site Start->C4_C6 Nucleophiles (Amines, OR-) Fast Kinetics C5 C5 Position (Chlorine) Steric Anchor / Pd-Catalysis Start->C5 Suzuki/Stille Coupling (Requires Pd) C2 C2 Position (Hydrogen) Inert to S_NAr / Active to Lithiation Start->C2 LDA / n-BuLi (Ortho-Lithiation)

Caption: Figure 1. Reactivity profile showing the equivalence of C4/C6 for nucleophilic attack and the orthogonal reactivity of C2 (lithiation) and C5 (cross-coupling).[1]

Troubleshooting Guide: Mono-Substitution (SNAr)

Objective: Selective displacement of one fluorine atom to yield 4-amino-5-chloro-6-fluoropyrimidine (or alkoxy analog).

Common Issues & Solutions
IssueProbable CauseCorrective Action
Bis-Substitution Observed Temperature too high (>0°C).Cool it down. Run the reaction at -78°C to -20°C . The second fluorine becomes less reactive after the first substitution, but at RT, the rate difference is insufficient.
Excess Nucleophile.Strict Stoichiometry. Use exactly 0.95 to 1.0 eq of nucleophile. Do not use excess amine as a base; use a non-nucleophilic base (DIPEA/TEA).
Polar Solvent (DMF/DMSO).Switch Solvent. Use THF, DCM, or Toluene . Polar aprotic solvents stabilize the Meisenheimer complex too well, accelerating the second substitution.
No Reaction (Starting Material Recovered) Temperature too low for bulky nucleophiles.Stepwise Warming. Start at -78°C. If no reaction by TLC after 1h, warm to 0°C. Do not jump to RT.
Hydrolysis (Formation of Pyrimidinone) Wet solvent/hygroscopic base.Dry Conditions. Fluoropyrimidines are highly susceptible to hydrolysis. Use anhydrous solvents and store DIPEA over KOH.
Regio-Scrambling (C2 attack) Use of very strong bases (e.g., NaH) without nucleophile.Avoid "Naked" Anions. If generating an alkoxide, ensure the nucleophile is present before adding the pyrimidine. (Rare in this specific scaffold unless C2 is activated).
Optimized Protocol: Mono-Amination

Standard Operating Procedure (SOP) for Aniline/Alkylamine Addition

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or Acetonitrile (0.1 M concentration).

  • Cooling: Cool the solution to -20°C (ice/salt bath) or -78°C (dry ice/acetone) for highly reactive amines.

  • Base Addition: Add DIPEA (Hunig’s Base, 1.1 eq).[1] Note: Do not premix the amine and pyrimidine at room temperature.

  • Nucleophile Addition: Add the amine (1.0 eq) dropwise as a solution in THF over 30 minutes.

    • Why? Keeping the local concentration of amine low prevents the "hot" mono-product from meeting fresh amine and reacting again.

  • Monitoring: Stir at low temp for 1-2 hours. Monitor by TLC/LCMS.[2][3]

  • Workup: Quench with dilute aqueous NH4Cl. Extract with EtOAc.[3]

Advanced Workflow: Sequential Functionalization

If your goal is to introduce two different nucleophiles (Nu1 and Nu2), you must exploit the "Kinetic Window."[1]

SequentialFlow Start Start: 5-Cl-4,6-difluoro Step1 Step 1: Add Nu1 (1.0 eq) Temp: -78°C to 0°C Solvent: THF Start->Step1 Check Isolate Mono-Product? Step1->Check RouteA Yes (Recommended) Purify via Column Check->RouteA High Purity Req. RouteB No (One-Pot) Risk of Nu1/Nu2 Scrambling Check->RouteB Speed Req. Step2 Step 2: Add Nu2 (Excess) Temp: Reflux / Heat Solvent: DMF/DMSO RouteA->Step2 RouteB->Step2 Final Product: 4-Nu1-6-Nu2-5-Cl-pyrimidine Step2->Final

Caption: Figure 2. Decision tree for sequential substitution. Isolation of the intermediate is strongly recommended to avoid "regio-leakage."

FAQ: The C2-Position (Ortho-Lithiation)

Q: Can I functionalize the C2 position without touching the fluorines? A: Yes, but not via SNAr. You must use Directed Ortho-Metalation (DoM) .[1]

  • Mechanism: The Fluorines at C4/C6 and the Chlorine at C5 inductively acidify the C2-H.

  • Protocol: Treat with LDA (Lithium Diisopropylamide) in THF at -78°C .

  • Warning: You must keep the temperature below -70°C. Above this, the lithiated species can eliminate LiF to form a Pyrimidyne (benzyne analog), which leads to tars and polymerization.

  • Electrophile: Quench the C2-Li species with aldehydes, iodine, or CO2.

Q: Why is the 5-Chloro group important? A:

  • Activation: It lowers the LUMO energy, making C4/C6 significantly more electrophilic than in non-halogenated pyrimidines.

  • Blocking: It prevents nucleophilic attack at C5 (which is rare but possible in other systems).[1]

  • Future Utility: It serves as a handle for Palladium-catalyzed cross-coupling (Suzuki/Stille) after the SNAr steps are complete.[1]

References

  • Reactivity of 5-chloro-2,4,6-trifluoropyrimidine (Comparison)

    • Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[4][5][6]

    • Source: Beilstein J. Org. Chem. 2008, 4, No. 20.
    • URL:[Link][1]

  • Lithiation of Halopyrimidines

    • Title: Lithiation of polychloropyrimidines and dichloropyridines.[7]

    • Source: Tetrahedron 2001, 57(21), 4489-4505.[7]

    • URL:[Link][1]

  • General SNAr Mechanism on Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: J. Org.[7] Chem. 2015, 80, 19, 9570–9577.

    • URL:[Link][1]

Sources

Minimizing hydrolysis side-reactions when using 5-chloro-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Hydrolysis Side-Reactions

Welcome to the technical support center for 5-chloro-4,6-difluoropyrimidine. As Senior Application Scientists, we understand the challenges of working with highly reactive heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to help you minimize hydrolysis-related side-reactions, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and reactivity of this compound.

Q1: What is this compound, and what are its primary applications?

This compound is a polyhalogenated heterocyclic compound. Its pyrimidine core is a key structural motif in numerous biologically active molecules. The three halogen substituents serve as reactive sites for sequential, regioselective modifications, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] This makes it a valuable intermediate for constructing complex molecular architectures in the development of pharmaceuticals and agrochemicals.

Q2: What is the hydrolysis side-reaction, and why is it a significant problem?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds. In the context of this compound, it is an SNAr reaction where water acts as the nucleophile. The electron-deficient pyrimidine ring is highly susceptible to attack by nucleophiles, including residual water in your reaction mixture. This unwanted reaction replaces one of the fluorine or chlorine atoms with a hydroxyl (-OH) group, forming undesired hydroxypyrimidine impurities.

These impurities can complicate purification, reduce the yield of your target compound, and potentially introduce downstream synthetic challenges. The starting material itself is noted to be moisture-sensitive, indicating its propensity for this reaction even during storage.[3]

Q3: What are the primary factors that promote the hydrolysis of this compound?

Several factors can accelerate the rate of hydrolysis:

  • Presence of Water: This is the most direct cause. Water can be introduced from wet solvents, reagents, glassware, or atmospheric moisture.

  • Basic Conditions: Bases, often used to scavenge HCl or HF produced during SNAr reactions, can deprotonate water, forming the much more potent nucleophile, hydroxide (-OH). This significantly increases the rate of hydrolysis.

  • Acidic Conditions: Strong acids can protonate the nitrogen atoms of the pyrimidine ring, further increasing its electrophilicity and making it more susceptible to attack by weak nucleophiles like water.[4] Acidic impurities can arise from the degradation of the starting material or residual catalysts from its synthesis (e.g., phosphorus oxychloride).[5]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesired hydrolysis side-reaction.

Q4: How can I visually identify if my starting material or reaction is undergoing hydrolysis?

While subtle at first, signs of hydrolysis can include:

  • Changes in Physical Appearance: The pure starting material is typically a solid. Degradation may lead to discoloration or a change in consistency (e.g., becoming sticky or oily).

  • Incomplete Dissolution: The resulting hydroxypyrimidines are often less soluble in common organic solvents than the halogenated starting material, which may manifest as an unexpected precipitate or heterogeneous mixture.

  • TLC/LC-MS Analysis: This is the most definitive method. Hydrolysis byproducts will appear as new, more polar spots on a TLC plate. LC-MS analysis will show peaks with masses corresponding to the replacement of a halogen with a hydroxyl group (e.g., M-F+OH or M-Cl+OH).

Q5: What are the best practices for storing and handling this compound?

Proper storage and handling are the first line of defense against hydrolysis.[2]

  • Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or a dry box. For long-term storage, keep it in a cool, dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3]

  • Handling: Always handle the compound under an inert atmosphere (glovebox or Schlenk line). Use oven-dried glassware and anhydrous solvents to minimize exposure to moisture.

Troubleshooting Guide: Reaction Optimization

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: My LC-MS analysis shows a significant byproduct with a mass of [M-19+17], indicating substitution of Fluorine with a Hydroxyl group.

Potential Cause Scientific Rationale Recommended Solution
Wet Solvents/Reagents Water is a direct reactant in the hydrolysis side-reaction. Even "anhydrous" solvents can absorb atmospheric moisture if not handled correctly.Use freshly distilled or commercially available anhydrous solvents packaged under inert gas. Use molecular sieves (ensure they are properly activated) to dry solvents and liquid reagents just before use.
Non-Steric/Strong Base Strong, non-hindered bases like NaOH, KOH, or even triethylamine can generate hydroxide ions or act as a shuttle for water, promoting nucleophilic attack on the pyrimidine ring.Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or proton sponge. Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but they must be flame-dried under vacuum immediately before use to ensure they are anhydrous.
Reaction Temperature is Too High The activation energy for hydrolysis may be overcome at elevated temperatures, making it competitive with your desired SNAr reaction.Run the reaction at the lowest possible temperature that allows for a reasonable rate of conversion of your desired product. Consider starting at 0 °C or even lower and slowly warming if necessary. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature balance.

Issue 2: The reaction is sluggish, and upon extending the reaction time, the proportion of hydrolysis byproduct increases.

Potential Cause Scientific Rationale Recommended Solution
Poor Nucleophile/Substrate Reactivity If your intended nucleophile is weak, it will require more forcing conditions (higher temperature or longer time), giving the competing hydrolysis reaction a greater opportunity to occur.Consider converting your nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with NaH in situ). Ensure your reaction is run in an appropriate solvent; polar aprotic solvents like DMF, DMAc, or THF generally accelerate SNAr reactions.[6]
Insufficient Mixing In heterogeneous reactions (e.g., with K₂CO₃), poor mixing can lead to localized "hot spots" or areas where reagents are not efficiently interacting, prolonging the required reaction time.Ensure vigorous stirring throughout the reaction. If the base is a solid, consider using a phase-transfer catalyst to improve its interaction with the reactants in the organic phase.
Visualizing the Hydrolysis Pathway

The following diagram illustrates the mechanistic pathway for base-promoted hydrolysis, a common scenario in SNAr reactions.

hydrolysis_mechanism cluster_reactants Reactants Start 5-Chloro-4,6- difluoropyrimidine Meisenheimer Meisenheimer Complex (Anionic) Start->Meisenheimer Nucleophilic Attack (Rate-Determining Step) H2O_Base H₂O + Base Hydroxide ⁻OH (Hydroxide Ion) H2O_Base->Hydroxide Deprotonation Product 4-Chloro-5-fluoro-6- hydroxypyrimidine Meisenheimer->Product Loss of Leaving Group LeavingGroup F⁻ Meisenheimer->LeavingGroup

Caption: Base-promoted hydrolysis via a Meisenheimer complex.

Experimental Protocols

Protocol 1: General Anhydrous SNAr Reaction Setup

This protocol provides a baseline for performing a nucleophilic substitution while minimizing water exposure.

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.

  • Reagent Preparation:

    • To the reaction flask, add a magnetic stir bar and the anhydrous base (e.g., flame-dried K₂CO₃, 1.5 eq).

    • Add this compound (1.0 eq).

    • Seal the flask with a septum and purge with inert gas.

  • Solvent and Nucleophile Addition:

    • Add anhydrous solvent (e.g., THF, Dioxane, or DMF) via a dry syringe.

    • Add your nucleophile (1.0-1.2 eq) via syringe. If the nucleophile is a solid, it should be added with the base and pyrimidine in step 2.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (start with 0 °C or room temperature).

    • Monitor the reaction progress by TLC or LC-MS, taking aliquots with a dry syringe under a positive pressure of inert gas.

  • Work-up: (See Protocol 2)

Protocol 2: Optimized Quenching and Work-up Procedure

A careful work-up is crucial to prevent hydrolysis after the reaction is complete.

  • Cooling: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This slows down the rate of potential hydrolysis during the quench.

  • Quenching: Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl) instead of pure water or strong acids/bases. This buffers the pH and neutralizes the base without creating strongly acidic or basic conditions.

  • Extraction: Promptly transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water. Do not wash with basic solutions like sodium bicarbonate unless your product is acidic and requires it, as this can induce post-reaction hydrolysis.

  • Drying and Concentration: Dry the organic layer over a vigorous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature.

Troubleshooting Workflow

Use this decision tree to diagnose and solve hydrolysis issues in your experiments.

troubleshooting_workflow start Hydrolysis Detected (e.g., by LC-MS)? check_storage Check Storage & Handling: - Stored under inert gas? - Handled in dry box? start->check_storage Yes success Problem Resolved start->success No improve_storage Action: Improve storage/ handling protocol. Use fresh starting material. check_storage->improve_storage No check_setup Check Reaction Setup: - Glassware oven-dried? - Solvents anhydrous? check_storage->check_setup Yes improve_storage->check_setup improve_setup Action: Use freshly dried solvents and glassware. Add molecular sieves. check_setup->improve_setup No check_conditions Check Reaction Conditions: - Base too strong/nucleophilic? - Temperature too high? check_setup->check_conditions Yes improve_setup->check_conditions improve_conditions Action: Switch to hindered base (DIPEA). Lower reaction temp. Monitor closely. check_conditions->improve_conditions Yes check_workup Check Work-up: - Quenching with H₂O? - Basic wash used? check_conditions->check_workup No improve_conditions->check_workup improve_workup Action: Quench with cold, saturated NH₄Cl (aq). Avoid basic washes. check_workup->improve_workup Yes check_workup->success No improve_workup->success

Sources

Technical Support Center: Solvent Selection Guide for 5-chloro-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-chloro-4,6-difluoropyrimidine. This document provides researchers, scientists, and drug development professionals with in-depth guidance on solvent selection to ensure the stability and integrity of this highly reactive intermediate. The choice of solvent is not merely a matter of solubility; it is the most critical parameter in preventing unwanted side reactions and degradation.

The Challenge: Understanding the Reactivity of this compound

This compound is an electron-deficient heteroaromatic compound. The two nitrogen atoms in the pyrimidine ring, combined with the strong electron-withdrawing effects of the three halogen substituents (two fluorine, one chlorine), render the carbon atoms of the ring highly electrophilic. This chemical nature makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, which is often its intended purpose in synthesis.[1][2] However, this high reactivity also makes it exceptionally vulnerable to degradation by nucleophilic solvents or contaminants.

The primary degradation pathway involves the substitution of the halogen atoms—particularly the highly activated fluorine atoms at the C4 and C6 positions—by nucleophiles.[1][2] If the solvent itself is nucleophilic (e.g., water or alcohols), it can directly attack the pyrimidine ring, leading to solvolysis and the formation of undesired hydroxy- or alkoxy-pyrimidine byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

The primary degradation mechanism is nucleophilic aromatic substitution (SNAr). The pyrimidine ring is "activated" towards attack by nucleophiles. Solvents containing nucleophilic groups (like the hydroxyl group in water and alcohols) or impurities (trace water, amines) can attack the ring and displace the fluoride or chloride atoms. This process is often accelerated by basic conditions.

Q2: Which solvents should I absolutely avoid when working with this compound?

You must avoid protic solvents . These solvents contain acidic protons, most commonly in the form of a hydroxyl (-OH) or amine (-NH) group. They can act as both a nucleophile and a proton source, facilitating degradation.

  • Water (H₂O): Leads to rapid hydrolysis. The compound is moisture-sensitive.[3]

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): Leads to the formation of alkoxy- substituted byproducts.

  • Primary and Secondary Amines (if used as a solvent): Highly nucleophilic and will readily react.

Even in recommended solvents, the presence of water as an impurity is a major cause of degradation. Always use anhydrous grade solvents and proper inert atmosphere techniques.[4][5]

Q3: What are the most highly recommended solvents for dissolving and handling this compound?

The best choices are anhydrous aprotic solvents . These solvents lack acidic protons and are generally non-reactive towards the compound. The choice among them depends on the required polarity for your application.

  • Aprotic Polar Solvents: Excellent for solubility and commonly used in reactions.

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • 1,4-Dioxane

    • N,N-Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

  • Aprotic Non-Polar/Weakly Polar Solvents: Good for storage or when minimal polarity is needed, though solubility may be lower.

    • Toluene

    • Dichloromethane (DCM)

    • Chloroform

Note: While effective, solvents like DMF and NMP are under increasing regulatory scrutiny.[6] Ethereal solvents such as THF and 1,4-dioxane can form explosive peroxides over time and should be handled with care.[7][8]

Q4: How can I detect if my this compound sample has degraded?

Analytical monitoring is crucial. You cannot rely on visual inspection alone.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A stability-indicating HPLC method can separate the parent compound from its degradation products. Monitor for the appearance of new peaks and a decrease in the area of the main peak over time.[9][10]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of new, more polar spots (degradation products are often more polar).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for tracking the fate of the fluorine atoms and identifying fluorinated degradation products. ¹H and ¹³C NMR can also show characteristic changes in the aromatic region.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products.[13]

Q5: What are the ideal storage conditions for solutions of this compound?

To maximize shelf-life, solutions should be stored under the following conditions:

  • Inert Atmosphere: Store under Argon or Nitrogen to displace moisture and oxygen.

  • Low Temperature: Store at 2-8°C or colder, as recommended by the supplier.[3]

  • Tightly Sealed Container: Use a container with a secure, airtight cap (e.g., a septum-sealed vial) to prevent atmospheric moisture from entering.[7][14][15]

  • Protection from Light: Store in an amber vial or protect from light, as photolytic degradation, while less common than nucleophilic attack, cannot be ruled out without specific studies.[8]

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Unexpected peaks appear in HPLC/NMR analysis of a freshly prepared solution. 1. The solvent is not anhydrous. 2. The starting material was already partially degraded. 3. Contamination from glassware.1. Discard the solution. Use a new, sealed bottle of anhydrous grade solvent. 2. Analyze the solid starting material to confirm its purity before dissolution. 3. Ensure all glassware is oven-dried and cooled under an inert gas stream before use.
The compound will not fully dissolve in a recommended solvent. 1. The concentration is above the solubility limit. 2. The solvent is too non-polar. 3. The ambient temperature is too low.1. Try preparing a more dilute solution. 2. Switch to a more polar aprotic solvent (e.g., from Toluene to THF or Acetonitrile). 3. Use gentle warming (e.g., to 30-40°C) or sonication to aid dissolution. Always re-analyze after heating to check for thermal degradation.
Reaction yields are low, and SNAr byproducts with the solvent are identified. 1. The reaction temperature is too high, promoting side reactions with the solvent. 2. The solvent, while aprotic, has nucleophilic impurities (e.g., dimethylamine in DMF). 3. The intended nucleophile is not reactive enough, allowing the solvent to compete.1. Attempt the reaction at a lower temperature. 2. Use the highest purity solvent available. Consider purifying the solvent if impurities are suspected. 3. Choose a less reactive solvent (e.g., switch from DMF to Toluene or Dioxane if solubility permits).

Visualization of Key Processes

Solvent Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate solvent system.

SolventSelection start Start: Need to Dissolve This compound check_protic Is the solvent protic? (e.g., H₂O, MeOH, EtOH) start->check_protic avoid AVOID High risk of degradation check_protic->avoid Yes select_aprotic Select Anhydrous Aprotic Solvent check_protic->select_aprotic No check_polarity What polarity is required? select_aprotic->check_polarity polar High Polarity Needed (e.g., for reactions, high conc.) check_polarity->polar High nonpolar Low Polarity Sufficient (e.g., storage, specific reactions) check_polarity->nonpolar Low polar_solvents Choose: ACN, THF, Dioxane, DMF, DMSO polar->polar_solvents nonpolar_solvents Choose: Toluene, DCM, Hexanes nonpolar->nonpolar_solvents validate Validate Choice: Perform short-term stability test (e.g., HPLC at t=0 and t=24h) polar_solvents->validate nonpolar_solvents->validate

Caption: Decision workflow for selecting a stable solvent.

Primary Degradation Pathway: Solvolysis

This diagram illustrates the nucleophilic attack on the C4 position of the pyrimidine ring by a generic protic solvent (ROH), where R can be H (water) or an alkyl group (alcohol).

Degradation cluster_reaction Nucleophilic Aromatic Substitution (SNAr) compound This compound product Degradation Product (e.g., 5-chloro-4-alkoxy-6-fluoropyrimidine) compound->product Nucleophilic Attack solvent Protic Solvent (R-O-H) hf HF (Byproduct)

Caption: Simplified mechanism of degradation via solvolysis.

Experimental Protocols

Protocol 1: Recommended Solvent Handling and Solution Preparation

This protocol ensures that the solvent and environment contribute minimally to compound degradation.

  • Glassware Preparation: Place all glassware (vials, flasks, stir bars) in an oven at >120°C for at least 4 hours. Transfer to a desiccator and allow to cool to room temperature under vacuum or in the presence of a desiccant.

  • Solvent Acquisition: Use a new, unopened bottle of an anhydrous grade (<50 ppm water) aprotic solvent (e.g., Acetonitrile, THF).

  • Inert Atmosphere Setup: Assemble your cooled glassware. Purge the vessel with a dry, inert gas (Argon or Nitrogen) for several minutes.

  • Solvent Transfer: Using a dry syringe or cannula, transfer the desired volume of the anhydrous solvent into your reaction vessel under a positive pressure of the inert gas.

  • Compound Addition: Weigh the this compound in a dry environment (e.g., glovebox or under a stream of inert gas) and add it to the solvent.

  • Dissolution & Storage: Seal the vessel immediately with a septum or Teflon-lined cap. If needed, use an ultrasonic bath to aid dissolution. For storage, wrap the cap with parafilm and place it in a designated cold, dark, and dry location.

Protocol 2: Small-Scale Solvent Screening for Stability

This experiment validates the compatibility of a chosen solvent before committing to a large-scale experiment.

  • Solution Preparation: Following Protocol 1, prepare a stock solution of this compound at your desired concentration (e.g., 10 mg/mL) in the anhydrous aprotic solvent you wish to test.

  • Time-Zero (T=0) Analysis: Immediately after the compound is fully dissolved, withdraw an aliquot of the solution. Dilute it appropriately and analyze it via a validated HPLC method. This is your baseline purity profile.

  • Incubation: Store the remaining stock solution under ideal storage conditions (dark, 2-8°C, inert atmosphere).

  • Time-Point Analysis: After a set period (e.g., 24, 48, or 72 hours), withdraw another aliquot from the stock solution. Prepare and analyze it using the exact same HPLC method as the T=0 sample.

  • Data Comparison: Compare the chromatograms from T=0 and the later time point.

    • Stable: The purity of the main peak remains unchanged (>99.5% of the T=0 value), and no new impurity peaks >0.1% have appeared.

    • Unstable: The purity of the main peak has decreased, and/or new peaks are observed. The solvent is not suitable for long-term use under these conditions.

Summary of Solvent Recommendations

Solvent ClassExamplesRecommendationRationale & Key Considerations
Aprotic Polar Acetonitrile, THF, 1,4-Dioxane, DMF, DMSOHighly Recommended Excellent solvating power for polar compounds. Must use anhydrous grade (<50 ppm H₂O) and handle under inert atmosphere.[4][5]
Aprotic Non-Polar Toluene, Heptane, HexaneRecommended Very low reactivity, good for long-term storage if solubility is sufficient. Solubility may be limited.
Halogenated Aprotic Dichloromethane (DCM), ChloroformAcceptable with Caution Good solubility and generally inert. Pose significant health and environmental risks.[16]
Protic Solvents Water, Methanol, Ethanol, IsopropanolAVOID Act as nucleophiles, causing rapid degradation (hydrolysis/solvolysis). Compound is moisture-sensitive.[3][17][18]

By understanding the inherent reactivity of this compound and adhering to these solvent selection principles and handling protocols, researchers can ensure the integrity of their material, leading to more reliable and reproducible experimental outcomes.

References

  • Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • De-Anda, A., & Sherwood, J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6438-6493. [Link]

  • De-Anda, A., & Sherwood, J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. [Link]

  • Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. [Link]

  • International Journal of Chemical Studies. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ijcsjournal.com. [Link]

  • Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. PubMed. [Link]

  • Case Western Reserve University. Chemical Compatibility and Storage. case.edu. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

  • Zhang, P., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • University of California, Riverside. Practices for Proper Chemical Storage. ehs.ucr.edu. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. chemistrysteps.com. [Link]

  • Lee, K. J., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Chinese Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

  • U.S. Environmental Protection Agency. Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. comptox.epa.gov. [Link]

  • Glasnov, T., & Kappe, C. O. (2011). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Organic & Biomolecular Chemistry, 9(11), 3955-3958. [Link]

  • Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 494-504. [Link]

  • PubChem. 4,6-Dichloro-5-fluoropyrimidine. pubchem.ncbi.nlm.nih.gov. [Link]

  • U.S. Patent No. US6255486B1. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • Kumar, A., et al. (2011). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. PMC. [Link]

  • Zhang, P., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. sciencemadness.org. [Link]

  • Al-Ostath, A., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. [Link]

  • Karande, V., et al. (2023). An efficient synthesis of pyranopyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent as a novel designer reaction promoter. Indian Journal of Chemistry. [Link]

  • Gershon, H., & Grefig, A. T. (1984). Pyrimidines. 7. A study of the chlorination of pyrimidines with phosphorus oxychloride in the presence of N,N-dimethylaniline. Journal of Heterocyclic Chemistry. [Link]

  • Kennedy, C. R., et al. (2020). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. [Link]

  • ResearchGate. Degradation Pathways. researchgate.net. [Link]

  • Jakschitz, T., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry. [Link]

  • Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. [Link]

  • Chen, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. Science of The Total Environment, 773, 145655. [Link]

  • ATSDR. (2003). Analytical Methods. atsdr.cdc.gov. [Link]

  • Gros, M., et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI. [Link]

  • van Kuilenburg, A. B., et al. (2002). Pyrimidine degradation defects and severe 5-fluorouracil toxicity. PubMed. [Link]

  • Yongfeng, F., et al. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Semantic Scholar. [Link]

  • Kumar, A., et al. (2011). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. ResearchGate. [Link]

  • Chinese Patent No. CN103910683A. (2014). Preparation method of 5-methoxy-4,6-dichloropyrimidine.

Sources

Troubleshooting low reactivity of 5-chloro-4,6-difluoropyrimidine with weak nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Reactivity with Weak Nucleophiles

Welcome to the technical support center for 5-chloro-4,6-difluoropyrimidine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions for researchers encountering challenges with its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions involving weak nucleophiles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My SNAr reaction with a weak nucleophile (e.g., an aniline or a secondary alcohol) on this compound is showing little to no conversion. What are the primary causes and how can I drive the reaction forward?

A1: Low conversion in SNAr reactions with this substrate and a weak nucleophile is a common challenge. The core of the issue lies in two main areas: the inherent reactivity of the pyrimidine ring and the nucleophilicity of your attacking species. The pyrimidine ring, while electron-deficient, may not be sufficiently "activated" to react with a weak nucleophile under standard conditions.[1][2]

Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Enhance Nucleophilicity:

  • Deprotonation: Weak nucleophiles like alcohols and amines can be made significantly more reactive by deprotonation.[2] Using a suitable base to generate the corresponding alkoxide or amide anion will dramatically increase its nucleophilic strength.

    • Recommended Bases: For alcohols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. For amines, strong non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) can be used, though careful control of stoichiometry is needed to avoid side reactions. For many amine substitutions, inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) at elevated temperatures can also be effective.[1]

2. Optimize Reaction Conditions:

  • Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally the best choice as they can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[2]

    • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile are excellent choices.[1][2][3] Protic solvents should generally be avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity.[2]

  • Temperature: Increasing the reaction temperature is a straightforward way to increase the reaction rate.[1] Reactions that are sluggish at room temperature can often be driven to completion at temperatures ranging from 80-150 °C. Microwave irradiation can also be a very effective method for accelerating these reactions, often leading to shorter reaction times and improved yields.[1][4]

3. Consider Catalysis:

  • Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atoms of the pyrimidine ring, further withdrawing electron density and making the ring more electrophilic and susceptible to nucleophilic attack.[5]

    • Examples of Lewis Acids: Zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or other metal salts can be screened.

  • Phase-Transfer Catalysis: If you are using a biphasic system or an inorganic base, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help to shuttle the nucleophile into the organic phase, increasing the reaction rate.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity of the substitution?

A2: this compound has three potential leaving groups. The regioselectivity of nucleophilic attack is a complex interplay of electronics and sterics.

  • Inherent Reactivity: In many pyrimidine systems, the C4 and C6 positions are electronically more activated towards nucleophilic attack than the C2 position because the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogens.[6][7][8][9] The fluorine atoms are generally better leaving groups than chlorine in SNAr reactions because their high electronegativity makes the carbon they are attached to more electrophilic, facilitating the initial nucleophilic attack which is often the rate-determining step.[2][10] The steric hindrance from the chlorine at C5 can also influence the site of attack.

  • Controlling Selectivity:

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor the kinetically controlled product.

    • Nucleophile Choice: The nature of the nucleophile can influence the site of substitution. Bulky nucleophiles may favor the less sterically hindered positions.

    • Solvent Effects: The solvent can influence the stability of the different Meisenheimer intermediates, thus affecting the product ratio. Experimenting with a range of polar aprotic solvents is recommended.

Q3: My reaction is still sluggish even after trying the above methods. Are there any other strategies to activate the pyrimidine ring?

A3: If standard optimization techniques are insufficient, more advanced methods for activating the electrophile can be explored.

  • Metal π-Complexation: Transition metals can form π-complexes with the aromatic ring, which withdraws electron density and provides a level of activation equivalent to having one or two nitro groups on the ring.[5] While stoichiometric use of metals like iron or ruthenium is often not practical for large-scale synthesis, catalytic systems are being developed.[5]

  • Protic Acid Catalysis: Simple protic acids can protonate the ring nitrogens, increasing the electron deficiency of the pyrimidine system and enhancing its reactivity towards nucleophiles.[5]

Frequently Asked Questions (FAQs)

What is the general mechanism for the reaction of this compound with nucleophiles?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process:

  • Addition: The nucleophile attacks one of the carbon atoms bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][6][10][11][12][13]

  • Elimination: The leaving group (fluoride or chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.[3][12][13]

The initial attack of the nucleophile is usually the rate-determining step.[10]

Which halogen is the most likely to be displaced first?

In SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I.[10] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and more susceptible to attack.[2] Therefore, one of the fluorine atoms at the C4 or C6 position is most likely to be displaced first.

Can I use palladium catalysis for these types of transformations?

While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for forming C-N bonds, they are distinct from SNAr reactions.[5] SNAr is a transition-metal-free process.[14] For electron-deficient heteroaryl halides like this compound, SNAr is often a more direct and atom-economical approach.[1] However, if SNAr conditions fail, palladium-catalyzed methods could be considered as an alternative synthetic strategy.

What are some common side reactions to be aware of?
  • Hydrolysis: If there is water present in the reaction mixture, hydrolysis of the halo-pyrimidine can occur, leading to the formation of hydroxypyrimidine byproducts. Ensure all reagents and solvents are anhydrous.

  • Multiple Substitutions: If more than one equivalent of a strong nucleophile is used, or if the reaction is run for an extended period after the initial substitution, you may see displacement of a second or even third halogen. Careful control of stoichiometry and reaction monitoring are key.

  • Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

Experimental Protocols

Protocol 1: General Procedure for SNAr with a Weak Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a generic weak amine nucleophile.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove the inorganic base and the solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Activation of a Weak Alcohol Nucleophile

This protocol details the pre-formation of a more reactive alkoxide nucleophile.

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.1 eq) and an anhydrous solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Slowly add the solution of the pyrimidine to the freshly prepared alkoxide solution at room temperature.

  • Heat the reaction mixture if necessary and monitor for completion as described in Protocol 1.

  • Workup the reaction by carefully quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

Data & Visualization

Table 1: Solvent Properties and Recommendations
SolventDielectric Constant (ε)Boiling Point (°C)General Recommendation
DMSO47.2189Excellent choice, high boiling point
DMF36.7153Good general-purpose solvent
NMP32.2202High boiling point, good for very unreactive systems
Acetonitrile37.582Lower boiling point, useful for reactions at moderate temperatures
Diagram 1: SNAr Mechanism

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Observed EnhanceNu Enhance Nucleophilicity? (e.g., add base like K₂CO₃ or NaH) Start->EnhanceNu OptimizeCond Optimize Conditions? (Increase Temp, Change Solvent to DMF/DMSO) EnhanceNu->OptimizeCond Still low conversion Success Reaction Successful EnhanceNu->Success Improved Conversion Catalysis Consider Catalysis? (e.g., Lewis Acid) OptimizeCond->Catalysis Still low conversion OptimizeCond->Success Improved Conversion Catalysis->Success Improved Conversion Reassess Reassess Strategy Catalysis->Reassess Still low conversion

Caption: A decision tree for troubleshooting low reactivity in SNAr reactions.

References

  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution - Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - Semantic Scholar. Available at: [Link]

  • Synthesis of substituted 5-fluoro-5,6-dihydropyrimidines - PubMed. Available at: [Link]

  • SNAr catalysis enhanced by an aromatic donor–acceptor interaction; facile access to chlorinated polyfluoroarenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC. Available at: [Link]

  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. Available at: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - Repositorio UC. Available at: [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. Available at: [Link]

  • Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation | Request PDF - ResearchGate. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. Available at: [Link]

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available at: [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. Available at: [Link]

  • Synthesis of Substituted 5-Fluoro-5, 6-Dihydropyrimidines - Amanote Research. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines - ResearchGate. Available at: [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. Available at: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. Available at: [Link]

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). - ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at: [Link]

  • US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate. Available at: [Link]

  • SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES - Semantic Scholar. Available at: [Link]

  • 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem. Available at: [Link]

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Impact of temperature control on the stability of fluorinated pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Zone of Fluoropyrimidines

As researchers in oncology drug development, you know that fluorinated pyrimidines (e.g., 5-FU, Capecitabine derivatives) are the backbone of antimetabolite therapies. However, their synthesis and storage are governed by a ruthless thermodynamic landscape.

The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry (~116 kcal/mol), yet the pyrimidine ring itself renders these intermediates highly sensitive.

  • Too Hot (> -40°C during synthesis): You risk the "Halogen Dance" (regioisomer scrambling) or explosive thermal runaway during direct fluorination.

  • Too Cold (< 0°C during storage): You risk physical instability (crystallization) and solubility crashes in formulated intermediates.

  • Too Wet + Hot: Hydrolytic ring opening occurs, destroying the pharmacophore.

This guide provides the causality-driven protocols you need to navigate these extremes.

Module 1: Synthetic Instability – The "Halogen Dance"

Status: Critical | Phase: Functionalization/Lithiation

The Problem: You are attempting to functionalize a fluorinated pyrimidine (e.g., 5-bromo-4-fluoropyrimidine) using lithiation (LDA or n-BuLi).

  • Observation: You obtain a mixture of regioisomers or the wrong isomer entirely.

  • Root Cause:[1][2][3]The Halogen Dance (HD). [1][4][5][6]

The Mechanism (Causality): Lithiation is kinetically controlled at cryogenic temperatures. The base removes the most acidic proton (usually ortho to the fluorine due to the inductive effect). However, the resulting lithiated species is unstable. If the temperature rises even slightly (e.g., from -78°C to -20°C), the lithium atom migrates to a thermodynamically more stable position, often swapping places with a heavy halogen (Br or I). This is the "Halogen Dance."

Visualization: The Halogen Dance Pathway

HalogenDance Start Starting Material (2-Halo-3-fluoropyridine/pyrimidine) Kinetic Kinetic Intermediate (Lithiated ortho to F) Temp: < -75°C Start->Kinetic + LDA/LiTMP TS Transition State (Halogen Migration) Kinetic->TS Warming Trap_K Product A (Desired Kinetic) Kinetic->Trap_K Electrophile (E+) Thermo Thermodynamic Product (Halogen Dance Isomer) Temp: > -40°C TS->Thermo Rearrangement Trap_T Product B (Undesired Scrambled) Thermo->Trap_T Electrophile (E+)

Caption: Figure 1. The temperature-dependent divergence between Kinetic Control (Green) and Thermodynamic Halogen Migration (Red).

Troubleshooting Protocol: Cryogenic Lithiation

Goal: Prevent isomerization by maintaining strict kinetic control.

  • System Prep: Flame-dry all glassware. Use an internal temperature probe (thermocouple), not just a bath thermometer. The reaction interior is often 10-15°C warmer than the bath during addition.

  • Solvent Choice: Use anhydrous THF. Avoid ethers that coordinate too strongly if they raise the aggregation state of the organolithium, which can alter reactivity.

  • Cooling: Cool the substrate/THF mixture to -78°C (Dry ice/Acetone).

  • Base Addition: Add LDA or LiTMP dropwise.

    • Critical Check: Monitor internal temp. Do not allow it to exceed -70°C.

    • Time: Keep the lithiation time short (typically < 15 mins). The longer it sits, the higher the probability of the "Dance."

  • Quench: Add the electrophile (e.g., aldehyde, halide) at -78°C. Do not warm up until the quench is complete.

Module 2: Process Safety – Direct Fluorination

Status: High Hazard | Phase: Introduction of Fluorine[2]

The Problem: You are introducing fluorine into the pyrimidine ring using


 gas or electrophilic fluorinating agents (e.g., Selectfluor).
  • Observation: The reaction mixture turns dark/tarry, yield is low, or a pressure spike occurs.

  • Root Cause:[1][2][3]Thermal Runaway. Fluorination is highly exothermic. The heat generated accelerates side reactions (polymerization of the electron-deficient ring).

Comparative Data: Temperature vs. Reagent Stability
Fluorinating AgentReaction TypeRec.[2] Temp RangeRisk FactorStability Note

Gas (diluted)
Electrophilic Substitution-20°C to 0°CExtreme Highly exothermic. Requires efficient heat exchange (flow chemistry recommended).
Selectfluor Electrophilic (F+)0°C to 40°CModerateKinetic barrier is higher; stable at RT but exotherm can occur upon scale-up.
AgF

Radical/OxidativeAmbient (20-25°C)LowMild source of F-radical; highly selective for diazines [2].
KF / CsF Nucleophilic (Halex)> 100°CLow (Thermal)Requires high heat (150°C+) to overcome lattice energy; risk is hydrolytic degradation, not runaway.
FAQ: Why did my direct fluorination turn to tar?

A: You likely accumulated unreacted reagent at a low temperature and then warmed it too fast, or you failed to remove heat during addition.

  • Fix: For

    
     gas, use a Continuous Flow Reactor . Flow chemistry allows excellent heat transfer due to high surface-area-to-volume ratios, preventing hot-spots that lead to tar [1].
    

Module 3: Storage & Physical Stability

Status: Routine Maintenance | Phase: Post-Synthesis/Storage

The Problem: Your isolated intermediate (e.g., 5-FU derivative in solution) shows precipitation or purity loss over time.

Troubleshooting Decision Tree

StabilityTree Q1 Issue: Purity Loss or Solids? Q2 Is it a precipitate? Q1->Q2 Q3 Is it chemical degradation? Q2->Q3 No (Clear liq) Precip Physical Instability (Crystallization) Q2->Precip Yes (Solids) Degrad Chemical Instability (Hydrolysis/Oxidation) Q3->Degrad Yes (New peaks) Action1 Check Storage Temp. If < 5°C, warm to RT. 5-FU crystallizes at low temps [3]. Precip->Action1 Action2 Check pH & Moisture. High Temp + Moisture = Ring Opening. Store in desiccator. Degrad->Action2

Caption: Figure 2. Diagnosing stability issues in fluorinated pyrimidine solutions.

Key Insights on Storage:
  • The "Freezing" Fallacy: Storing 5-FU solutions in the fridge/freezer (< 5°C) often causes crystallization , not chemical protection. The solubility of fluorinated pyrimidines drops drastically with temperature. If crystals form, redissolving them without causing heat-induced degradation can be difficult [3].

  • Hydrolysis: The electron-withdrawing fluorine atom makes the C4 and C6 positions of the pyrimidine ring more susceptible to nucleophilic attack by water (hydrolysis). This reaction is temperature-accelerated .

    • Guideline: Store solid intermediates at -20°C (desiccated). Store solutions at ambient temperature (controlled 20-25°C) if used within 28 days, protected from light [3].

References

  • Brégent, T., et al. (2022).[1] "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 28(71).

  • Fier, P. S., & Hartwig, J. F. (2013).[7] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960.[7]

  • Galanti, L., et al. (2009).[8] "Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration." Canadian Journal of Hospital Pharmacy, 62(1), 34–38.[8]

  • Gmeiner, W. H. (2020). "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine." Molecules, 25(15), 3488.

Sources

Removing unreacted 5-chloro-4,6-difluoropyrimidine from final reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted 5-Chloro-4,6-difluoropyrimidine (CDFP) Ticket ID: PYR-SNAr-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering difficulty removing excess This compound (CDFP) from your final reaction mixture. This is a common issue in nucleophilic aromatic substitution (


) reactions. CDFP is an electron-deficient electrophile; its lipophilicity often mimics the desired product, leading to co-elution during chromatography and "streaking" on TLC.

This guide prioritizes chemical scavenging over physical separation.[1] Because CDFP is a potent lachrymator and skin irritant, converting it into a solid-supported species or a water-soluble hydrolysate is safer and more efficient than distillation.

Module 1: The "Smart" Solution (Chemical Scavenging)

Status: Recommended (Gold Standard) Applicability: Small to mid-scale synthesis (<50g) where product purity is paramount.[1]

The Logic: Instead of trying to separate two similar molecules based on subtle polarity differences, we chemically modify the unreacted CDFP to drastically alter its physical state. By adding a polymer-supported amine (scavenger resin), the electrophilic CDFP reacts with the resin via


, becoming covalently tethered to the solid bead. Simple filtration removes the impurity.[1]

Protocol:

  • Calculate Excess: Estimate the amount of unreacted CDFP (by LCMS or stoichiometry).

  • Select Resin: Use PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine) or PS-Thiophenol .[1]

    • Why? The primary amines on the resin attack the C4/C6 fluorine of CDFP.

  • Stoichiometry: Add 3–5 equivalents of resin relative to the excess CDFP.[1]

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at Room Temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Result: The filtrate contains your product; the CDFP is trapped on the filter cake.[1]

Visual Workflow:

ScavengingWorkflow cluster_0 Reaction Mixture Mix Product + Excess CDFP Resin Add PS-Trisamine Resin (Solid Support) Mix->Resin Input Reaction Agitate 2-4h (SNAr Reaction) Resin->Reaction Filter Filtration Step Reaction->Filter Waste Solid Waste (Resin-bound CDFP) Filter->Waste Retentate Pure Filtrate (Pure Product) Filter->Pure Eluent

Caption: Workflow for sequestering electrophilic pyrimidines using solid-supported amine scavengers.

Module 2: The Aqueous Switch (Hydrolysis & Extraction)

Status: Conditional (Use only if product is base-stable) Applicability: Large scale (>50g) or when resins are cost-prohibitive.[1]

The Logic: CDFP contains two highly labile fluorine atoms at positions 4 and 6.[1] Under basic aqueous conditions, these hydrolyze to form hydroxyl groups. The resulting 4,6-dihydroxy-5-chloropyrimidine is acidic (pKa ~5-6) and will reside in the basic aqueous layer, while your lipophilic product remains in the organic layer.

Troubleshooting FAQ:

Q: I tried a bicarb wash, but the CDFP is still there.

  • A: Saturated

    
     is often too weak to rapidly hydrolyze the fluorines at room temperature.[1] You need a stronger nucleophile (hydroxide) or heat.[1]
    
  • Correction: Use 1M NaOH or KOH.

  • Warning: Ensure your product does not contain esters, hydrolyzable amides, or other base-sensitive groups.[1]

Protocol:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM.[1]

  • Wash with 1M NaOH (2x).[1] Agitate vigorously for 10-15 minutes.

    • Mechanism:[1]

      
       displaces 
      
      
      
      .[1] The pyrimidine becomes a phenolate-like anion (water soluble).[1]
  • Separate layers.[1][2] The CDFP (now hydrolyzed) is in the aqueous waste.

  • Wash organic layer with Brine, dry over

    
    , and concentrate.
    
Module 3: Volatility & Physical Properties

Status: High Risk (Use with Caution)[1]

Q: Can I just rotovap the CDFP off?

  • A: It is difficult. While CDFP is relatively low molecular weight (MW ~150.5), pyrimidines with this substitution pattern often have boiling points in the 140–160°C range (atmospheric).

  • Risk: Applying high heat to drive it off often degrades the desired product.[1]

  • Safety: CDFP is a lachrymator.[1] If you use a high-vacuum pump (oil pump) to sublime it, you must use a liquid nitrogen cold trap.[1] If it enters the pump oil, it will corrode the internal mechanism and release toxic vapors into the lab.

Data Table: Physical & Reactive Properties

PropertyValue/BehaviorImplication for Workup
Boiling Point Est. 140–160°C (Atm)Hard to remove by standard rotovap.[1] Requires High Vac.[1]
C4/C6 Reactivity High (Electrophilic)Excellent candidate for amine scavenging.[1]
C5 Reactivity Low (Cl is stable)Do not expect Cl displacement under mild conditions.[1]
Solubility Lipophilic (DCM, EtOAc)Co-extracts with product in neutral workups.[1]
Hydrolysis Forms OH speciesBecomes water-soluble at pH > 8.[1]
Module 4: Chromatography Troubleshooting

Status: Final Polish

Q: The spots are overlapping on silica gel.[1] How do I separate them?

  • A: Fluorinated compounds often "tail" on silica due to hydrogen bonding interactions with silanols.[1]

  • Solution 1 (Modifier): Add 1% Triethylamine (TEA) to your eluent.[1] This neutralizes acidic sites on the silica and sharpens the pyrimidine peaks.

  • Solution 2 (Stationary Phase): Switch to C18 (Reverse Phase). The fluorine atoms on CDFP significantly lower its lipophilicity compared to many alkyl/aryl-substituted products.[1] In MeOH/Water gradients, CDFP usually elutes much earlier (at the solvent front) than the coupled product.

Reactivity Logic Diagram:

ReactivityMap CDFP This compound C4C6 Positions 4 & 6 (F) Highly Electrophilic CDFP->C4C6 Primary Attack Site C5 Position 5 (Cl) Steric/Electronic Tuning CDFP->C5 Inert to mild SNAr Nucleophile Nucleophile (Amine/Thiol) Nucleophile->C4C6 Product Formation (or Scavenging) Base Hydroxide (OH-) Base->C4C6 Hydrolysis (Water Soluble)

Caption: Regioselectivity map showing the vulnerability of C4/C6 positions to nucleophilic attack vs. the stability of C5.

References
  • Polymer-Supported Scavengers in Synthesis

    • Source: Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new tool for the medicinal chemist."[1] Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Establishes the protocol for using amine resins (Trisamine) to sequester electrophilic pyrimidines.
    • [1]

  • Reactivity of Halogen

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1]

    • Relevance: Fundamental text detailing the

      
       reactivity order of pyrimidines (C4/C6 > C2 >> C5).[1][3]
      
    • [1]

  • Purific

    • Source: Baxendale, I. R., et al. (2002).
    • Relevance: Demonstrates the use of solid-supported sequestration agents for purifying pyrimidine reaction mixtures.
    • [1]

  • Safety Data & Physical Properties (CDFP Analogues)

    • Source: PubChem Compound Summary for 5-Chloro-2,4,6-trifluoropyrimidine (Close Analog).[1]

    • Relevance: Provides volatility and safety data (Corrosive/Irritant) used to infer handling of the difluoro-analog.[1]

    • [1]

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Spectral Interpretation of 5-Chloro-4,6-difluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the privileged structures in medicinal chemistry, the pyrimidine core is ubiquitous. When functionalized with fluorine and chlorine, as in 5-chloro-4,6-difluoropyrimidine derivatives, these compounds present unique electronic characteristics that are invaluable in the design of novel therapeutics, including kinase inhibitors and covalent modifiers.

The characterization of these complex molecules is paramount, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative analytical technique.[1][2][3] The ¹⁹F nucleus boasts 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift dispersion that minimizes signal overlap.[1][3][4] This guide provides an in-depth analysis of the ¹⁹F NMR spectral interpretation of this compound derivatives, offering a comparative framework and practical insights for researchers in the field.

Understanding the ¹⁹F NMR Landscape of Fluoropyrimidines

The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[1][5] Unlike ¹H NMR, where diamagnetic effects are dominant, ¹⁹F chemical shifts are significantly influenced by the paramagnetic term, leading to a much broader chemical shift range, often spanning over 800 ppm.[1][3]

Several factors influence the ¹⁹F chemical shift, including:

  • Electronic Effects: The presence of electronegative atoms like nitrogen and chlorine can significantly deshield the fluorine nucleus, causing a downfield shift.[5] Resonance effects within the aromatic pyrimidine ring also play a crucial role in determining the electron density around the fluorine atoms.[5]

  • Substituent Effects: The nature and position of other substituents on the pyrimidine ring can induce notable changes in the ¹⁹F chemical shifts, providing valuable structural information.[6][7]

  • Solvent and Temperature Effects: The polarity of the solvent and the experimental temperature can influence the electronic environment and, consequently, the chemical shifts.[5][8]

Interpreting the Spectra of this compound

The core structure of this compound presents a fascinating case for ¹⁹F NMR analysis. The two fluorine atoms at the C4 and C6 positions are chemically equivalent due to the molecule's symmetry. However, the introduction of a substituent at another position can break this symmetry, leading to distinct signals for each fluorine.

Chemical Shift Expectations:

For the parent this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the chlorine atom at C5 will deshield the fluorine nuclei, leading to a downfield chemical shift. The typical chemical shift range for fluorine atoms attached to aromatic rings is between +80 to +170 ppm relative to CFCl₃.[9]

Spin-Spin Coupling: A Window into Molecular Geometry

A key feature in the ¹⁹F NMR spectra of these derivatives is the presence of spin-spin coupling (J-coupling). This phenomenon arises from the interaction of nuclear spins through the bonding electrons or through space.

  • ¹⁹F-¹⁹F Coupling: In derivatives where the C4 and C6 fluorine atoms are inequivalent, a through-space coupling is often observed. This interaction, mediated by the overlap of non-bonding orbitals, provides crucial information about the spatial proximity of the fluorine atoms.[10][11][12][13] The magnitude of this coupling constant (typically denoted as ⁴JFF) is highly dependent on the distance and orientation between the two fluorine nuclei.[10]

  • ¹⁹F-¹H Coupling: If there are protons on adjacent or nearby atoms, their spins will couple with the fluorine nuclei, leading to further splitting of the ¹⁹F signals. Long-range couplings over several bonds are common in ¹⁹F NMR.[3][14]

  • ¹⁹F-¹³C Coupling: Coupling between fluorine and carbon atoms can also be observed, providing additional structural information.[15]

The interplay of these coupling interactions can result in complex multiplet patterns. Understanding these patterns is essential for the complete structural elucidation of the molecule.

Comparative Analysis of this compound Derivatives

To illustrate the principles discussed above, let's consider a hypothetical comparative analysis of three this compound derivatives with varying substituents at the C2 position.

DerivativeSubstituent at C2Expected ¹⁹F NMR SignalsExpected CouplingRationale for Spectral Differences
Compound A -HOne singletNone (equivalent F atoms)The molecule is symmetric, rendering the two fluorine atoms chemically and magnetically equivalent.
Compound B -CH₃Two distinct signals (doublets)⁴JFF (through-space)The methyl group breaks the symmetry, making the F4 and F6 nuclei inequivalent. This leads to two separate signals, each split into a doublet by the other fluorine.
Compound C -NH₂Two distinct signals (doublets)⁴JFF (through-space)Similar to Compound B, the amino group breaks the molecular symmetry. The electronic effect of the amino group will likely shift the fluorine resonances to a different position compared to the methyl-substituted derivative.

This comparative table highlights how subtle changes in the molecular structure can lead to significant and predictable differences in the ¹⁹F NMR spectra.

Experimental Protocol for High-Quality ¹⁹F NMR Data Acquisition

Acquiring clean and informative ¹⁹F NMR spectra requires careful attention to experimental parameters.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.

  • Solvent Selection: Choose a deuterated solvent in which the sample is highly soluble. Common choices include CDCl₃, DMSO-d₆, or Acetone-d₆. The choice of solvent can influence the chemical shifts.[5]

  • Reference Standard: An internal or external reference standard is crucial for accurate chemical shift determination. While CFCl₃ is the primary reference, secondary standards like trifluoroacetic acid (TFA) or hexafluorobenzene are often used for practical reasons.[16][17]

2. Instrument Setup:

  • Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity through shimming to obtain sharp signals.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically sufficient. For spectra with proton coupling, a proton-decoupled sequence (e.g., zgfhig on Bruker instruments) should be used to simplify the spectrum.[1]

  • Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.[1]

  • Transmitter Offset (O1): Center the spectral width around the expected chemical shift range of your compounds.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually sufficient.

Visualizing Spectral Interpretation Workflow

The process of interpreting ¹⁹F NMR spectra can be systematically approached.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 5-chloro-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-chloro-4,6-difluoropyrimidine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing various chromatographic strategies to arrive at an optimized, validated-ready method. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this critical intermediate.

Chapter 1: Foundational Strategy - Analyte & Initial Method Design

The first pillar of successful method development is a thorough understanding of the analyte. This compound (MW: 166.97 g/mol ) is a halogenated, heterocyclic aromatic compound.[1][2] Its structure, featuring two nitrogen atoms and three electronegative halogens, renders it relatively polar and UV-active, making Reversed-Phase HPLC (RP-HPLC) with UV detection a logical starting point. RP-HPLC separates molecules based on hydrophobicity, making it a versatile and widely used technique in the pharmaceutical industry.[3][4]

Our development strategy will be systematic, progressing from broad screening to fine optimization, and culminating in a forced degradation study to ensure the method is stability-indicating. This structured approach, outlined below, minimizes wasted effort and ensures the final method is robust and fit for purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Scouting & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Readiness Analyte_Characterization Analyte Characterization (Polarity, UV Spectra) Column_Screening Column Screening (C18, Polar-Embedded, Phenyl) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Profile Optimization Mobile_Phase_Screening->Gradient_Optimization Parameter_Tuning Parameter Tuning (Temp, Flow Rate, Wavelength) Gradient_Optimization->Parameter_Tuning Optimized_Method Final Optimized Method Parameter_Tuning->Optimized_Method Forced_Degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Optimized_Method->Forced_Degradation Peak_Purity Peak Purity Assessment Forced_Degradation->Peak_Purity Validation_Plan Validation Plan (ICH Q2(R1)) Peak_Purity->Validation_Plan

Caption: Overall HPLC Method Development Workflow.

Chapter 2: Phase 1 - Column and Mobile Phase Screening

The goal of the screening phase is to identify the most promising combination of stationary and mobile phases that provides adequate retention and initial separation of the main peak from any existing impurities. Given the polar nature of this compound, there is a risk of poor retention on traditional C18 columns.[5] Therefore, our screening protocol will compare three columns with distinct selectivities.

Experimental Protocol: Column & Mobile Phase Screening

  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

    • Test Analyte: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile:Water.

  • Chromatographic Conditions:

    • Columns:

      • Column A: Standard C18 (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm)

      • Column B: Polar-Embedded C18 (e.g., Agilent ZORBAX Extend-C18, 100 x 2.1 mm, 1.8 µm)

      • Column C: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Detection: PDA scan 200-400 nm, extraction at 265 nm.

    • Injection Volume: 2 µL

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Procedure:

    • Equilibrate each column with the starting mobile phase conditions for at least 15 minutes.

    • Perform a blank injection (diluent only).

    • Inject the test analyte solution.

    • Repeat the analysis for each column with both ACN and MeOH as Mobile Phase B.

Comparative Data: Screening Results

The following table summarizes the expected performance of each column/solvent combination. The primary goal is to achieve good retention (k > 2), excellent peak shape (Tailing Factor ≈ 1), and the best initial separation from impurities.

ColumnMobile Phase BRetention Time (Rt, min)Tailing Factor (Tf)Resolution (Rs) to Closest ImpurityRationale & Observations
A: Standard C18 Acetonitrile2.81.31.4Poor retention, close to the solvent front. Peak tailing is observed, suggesting secondary interactions with residual silanols.
A: Standard C18 Methanol3.51.21.6Improved retention compared to ACN, but resolution is still suboptimal.
B: Polar-Embedded C18 Acetonitrile 5.2 1.1 2.5 Excellent retention and peak shape. The polar-embedded group shields silanols and provides an alternative interaction mechanism, ideal for this analyte.
B: Polar-Embedded C18 Methanol6.11.12.3Good performance, but longer run time and slightly lower resolution than with ACN.
C: Phenyl-Hexyl Acetonitrile4.81.21.9Good retention due to π-π interactions with the pyrimidine ring, but selectivity for key impurities is lower than the polar-embedded phase.
C: Phenyl-Hexyl Methanol5.51.31.7Increased retention but worse peak shape and resolution.

Chapter 3: Phase 2 - Method Optimization

With the best column and mobile phase system identified, we now optimize the gradient to ensure maximum resolution between the main component and all potential impurities in the shortest possible run time.

Experimental Protocol: Final Optimized Method

  • System & Analyte: As described in the screening protocol.

  • Final Optimized Chromatographic Conditions:

    • Column: Polar-Embedded C18 (e.g., Agilent ZORBAX Extend-C18, 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 265 nm

    • Injection Volume: 2 µL

    • Optimized Gradient:

      • 0.00 min: 20% B

      • 8.00 min: 60% B

      • 8.10 min: 95% B

      • 9.50 min: 95% B

      • 9.60 min: 20% B

      • 12.00 min: 20% B

Rationale for Optimization Choices:

  • Shallow Gradient: The gradient slope was reduced (from a 9%/min to a 5%/min ramp) to improve the separation of closely eluting impurities.

  • Increased Temperature: Raising the temperature from 30°C to 35°C slightly reduces mobile phase viscosity, which can improve peak efficiency and reduce backpressure.

  • Starting %B: The initial mobile phase composition was increased to 20% B to reduce the overall run time without compromising the retention of the main analyte.

Chapter 4: Demonstrating Specificity - Forced Degradation Studies

A purity method is only useful if it is "stability-indicating," meaning it can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products.[6][7] Forced degradation studies, as mandated by ICH guidelines, are performed to generate these potential degradants and prove the method's specificity.[7][8][9]

ForcedDegradationLogic cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1M HCl) Analyte 5-chloro-4,6- difluoropyrimidine Base Base Hydrolysis (0.1M NaOH) Oxidation Oxidation (3% H₂O₂) Thermal Thermal (80°C Solid) Photolytic Photolytic (ICH Light Box) Degradation_Mixture Stressed Sample Mixture (Analyte + Degradants) Analyte->Degradation_Mixture HPLC_Analysis Analysis by Optimized HPLC Method Degradation_Mixture->HPLC_Analysis Chromatogram Resulting Chromatogram HPLC_Analysis->Chromatogram Conclusion Specificity Demonstrated: All peaks are baseline resolved. Peak purity of analyte is >99.5%. Chromatogram->Conclusion

Sources

Mass spectrometry fragmentation patterns of 5-chloro-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads Subject: 5-Chloro-4,6-difluoropyrimidine (CAS: 4316-93-2)

Executive Summary: The Impurity Context

This compound (CDFP) is a critical pyrimidine intermediate, most notably utilized as the starting material for the antifungal blockbuster Voriconazole . In drug development, the detection of CDFP is not merely about structural confirmation; it is about impurity profiling . Unreacted CDFP in final drug substances is a genotoxic concern that requires rigorous monitoring.

This guide moves beyond basic spectral libraries. It compares the two dominant analytical modalities—GC-EI-MS (Gas Chromatography-Electron Impact) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization)—providing the mechanistic insights necessary to validate analytical methods for regulatory submission.

Structural & Isotopic Theoretical Basis

Before interpreting spectra, the analyst must ground their expectations in the molecule's isotopic "fingerprint."

  • Chemical Formula:

    
    [1]
    
  • Monoisotopic Mass (

    
    ):  149.98 Da
    
  • Molecular Weight (Average): 150.52 g/mol

The "Chlorine Rule" Validation

The most distinct feature of CDFP in any mass spectrum is the chlorine isotope pattern. Unlike fluorine (


, 100% natural abundance), chlorine exists as 

(75.78%) and

(24.22%).
  • Diagnostic Expectation: You must observe a molecular ion cluster with a 3:1 intensity ratio separated by 2 Da.

    • m/z 150: Base peak (containing

      
      )
      
    • m/z 152: Isotope peak (containing

      
      , approx. 33% height of base)
      

Critical Check: If your spectrum lacks this 3:1 doublet at the molecular ion level, the analyte is not intact CDFP.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS

In pharmaceutical QC, the choice of ionization technique dictates the sensitivity and fragmentation information obtained.

Comparison Matrix
FeatureGC-MS (Electron Impact - EI) LC-MS (Electrospray - ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Observed

(Radical Cation)

(Protonated Adduct)
Fragmentation Extensive (Fingerprint rich)Minimal (Molecular ion dominant)
Sensitivity (LOD) Good for volatile impuritiesSuperior for trace analysis in complex matrices
Key Application Raw material purity (volatile)Final Drug Substance (Voriconazole) impurity tracking
Technique 1: Electron Impact (EI) – The Structural Fingerprint

In EI (70 eV), the molecule absorbs excess energy, leading to extensive fragmentation. This is the gold standard for structural elucidation .

  • Molecular Ion (

    
    ):  Distinct peaks at m/z 150 and 152.
    
  • Primary Fragmentation (

    
    -cleavage & Halogen Loss): 
    
    • [M-Cl]

      
       (m/z 115):  The C-Cl bond is the weakest link. Homolytic cleavage yields a cation at m/z 115. Note: The 3:1 isotope pattern disappears here.
      
    • [M-F]

      
       (m/z 131):  Loss of fluorine is observed but less intense due to the stronger C-F bond.
      
    • Ring Collapse (m/z 88): Subsequent loss of HCN (27 Da) from the [M-Cl] fragment is characteristic of the pyrimidine ring.

Technique 2: Electrospray Ionization (ESI) – The Sensitivity Engine

In ESI (Positive Mode), CDFP acts as a weak base.

  • Parent Ion (

    
    ):  Peaks shift to m/z 151  and 153 .
    
  • Adducts: In the presence of ubiquitous sodium, expect

    
     at m/z 173/175 .
    
  • Use Case: ESI is preferred when CDFP is a trace impurity in a non-volatile drug matrix (like Voriconazole), where GC thermal degradation might bias results.

Mechanistic Fragmentation Pathway (Visualization)

Understanding the "family tree" of ions allows you to filter noise from signal.

Graphviz: EI Fragmentation Logic

The following diagram illustrates the decay of the CDFP radical cation under 70 eV electron impact.

CDFP_Fragmentation M Molecular Ion (M+) m/z 150 / 152 (3:1 Ratio) M_Cl [M - Cl]+ m/z 115 (Base Fragment) M->M_Cl - Cl• (Radical Loss) M_F [M - F]+ m/z 131 M->M_F - F• (Minor Path) Ring_Frag Ring Cleavage [M - Cl - HCN]+ m/z 88 M_Cl->Ring_Frag - HCN (Retro-Diels-Alder) Nitrile Nitrile Fragment [C3HFN]+ Ring_Frag->Nitrile Further Decomposition

Figure 1: Proposed EI fragmentation pathway for this compound showing the dominant loss of chlorine followed by pyrimidine ring degradation.

Experimental Protocol: Validated Impurity Analysis

This protocol is designed for LC-MS/MS quantification, as this is the industry standard for monitoring CDFP residues in Voriconazole production.

Reagents & Equipment[3][4]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of drug substance in 10 mL of 50:50 ACN:Water.

    • Crucial: Avoid using methanol if analyzing for long periods, as nucleophilic attack by methoxide on the fluorinated ring can occur, creating artifacts [1].

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B (ACN)

      • 1-6 min: Ramp to 95% B

      • 6-8 min: Hold 95% B (Elute lipophilic dimers)

    • Column Temp: 40°C.

  • MS Source Parameters (ESI+):

    • Gas Temp: 350°C.

    • Nebulizer: 45 psi.

    • Capillary Voltage: 3500 V.

  • MRM Transitions (Quantification):

    • Target: this compound.

    • Precursor: 151.0 (

      
      ).
      
    • Product 1 (Quantifier): 116.0 (Loss of Cl).

    • Product 2 (Qualifier): 89.0 (Ring Fragment).

    • Collision Energy: Start optimization at 15 eV.

Workflow Decision Logic

Method_Selection Start Start: Sample Type? RawMat Raw Material (High Conc.) Start->RawMat Impurity Trace Impurity in Drug Substance Start->Impurity GC GC-EI-MS (Volatile) RawMat->GC Direct Inject LC LC-ESI-MS/MS (Complex Matrix) Impurity->LC Avoid Thermal Deg. Result1 Confirm ID via Fingerprint (m/z 150/152) GC->Result1 Result2 Quantify via MRM (151 -> 116) LC->Result2

Figure 2: Decision matrix for selecting the appropriate ionization technique based on the analytical goal (Identification vs. Quantification).

References

  • Epuru, M. R., et al. (2024). "A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API." Acta Chromatographica.

  • NIST Mass Spectrometry Data Center. (2023). "Electron Ionization Mass Spectra of Chlorinated Pyrimidines." NIST Chemistry WebBook, SRD 69.

  • Castrovilli, M. C., et al. (2014). "Photofragmentation of halogenated pyrimidine molecules in the VUV range." Journal of the American Society for Mass Spectrometry, 25(3), 351-367.[2]

  • Orelli, L. R., et al. (2006).[3] "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry, 20(5), 823-828.[3]

Sources

Comparing reactivity of 5-chloro-4,6-difluoropyrimidine vs 2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity, regioselectivity, and application profiles of 5-chloro-4,6-difluoropyrimidine versus 2,4,6-trifluoropyrimidine .

Executive Summary: The Selectivity vs. Reactivity Trade-off

For researchers and medicinal chemists, the choice between these two fluorinated pyrimidine scaffolds represents a fundamental trade-off between reactivity kinetics and regiochemical control :

  • 2,4,6-Trifluoropyrimidine (TFP) is a hyper-reactive electrophile . The presence of three fluorine atoms (particularly at the C2 position) renders the ring highly electron-deficient, facilitating rapid nucleophilic aromatic substitution (

    
    ). However, this high reactivity comes at the cost of poor regioselectivity , often yielding mixtures of C4- and C2-substituted products that require difficult chromatographic separation.
    
  • This compound (5-Cl-4,6-DFP) acts as a regio-controlled scaffold . The absence of a leaving group at C2 (replaced by Hydrogen) and the presence of a chlorine at C5 directs nucleophilic attack exclusively to the C4/C6 positions. While generally less reactive than TFP due to the lack of the activating C2-fluorine, it offers superior process control for mono-functionalization.

Chemical Profile & Structural Analysis

The distinct reactivity profiles stem directly from the electronic environments created by the substituents at positions C2 and C5.

FeatureThis compound 2,4,6-Trifluoropyrimidine
Structure C5-Cl , C4/C6-F, C2-H C5-H , C2/C4/C6-F
CAS Number 25096-66-6696-82-2
Leaving Groups 2 (Fluorines at C4, C6)3 (Fluorines at C2, C4, C6)
Electronic Character Moderately electron-deficient. C5-Cl provides inductive activation (-I) but steric shielding.Highly electron-deficient. C2-F provides strong inductive activation (-I) to C4/C6.
Symmetry

(Symmetric axis through C2-C5)

(Symmetric axis through C2-C5)
Primary Application Regioselective building block for kinase inhibitors; specific reactive dye linkers.High-reactivity scaffold for rapid library generation; precursor to 5-substituted analogs.

Reactivity & Regioselectivity Analysis

Mechanistic Pathway: Nucleophilic Aromatic Substitution ( )[1]

Both compounds react via the


 mechanism, where the rate-determining step is the formation of the Meisenheimer complex.
  • 2,4,6-Trifluoropyrimidine (TFP):

    • Activation: The nitrogen atoms at N1 and N3, combined with the strong electron-withdrawing nature of the fluorine at C2, create a profound positive electrostatic potential at C4 and C6.

    • Regioselectivity Issues: While C4/C6 attack is electronically preferred (para-quinoid intermediate stability), the C2 position is also highly activated and sterically accessible.

    • Outcome: Reaction with amines typically yields a mixture of C4-substituted (major) and C2-substituted (minor, ~10-20%) products.

  • This compound (5-Cl-4,6-DFP):

    • Activation: The C5-chlorine atom exerts an inductive withdrawing effect (-I), activating the adjacent C4/C6 positions. However, it also introduces steric bulk (Van der Waals radius: Cl = 1.75 Å vs H = 1.20 Å).

    • Regioselectivity Control: Since C2 is occupied by Hydrogen (a poor leaving group in standard

      
      ), nucleophilic attack is forced exclusively to C4 or C6.
      
    • Outcome: Exclusive formation of the 4-substituted product (which is identical to the 6-substituted product due to symmetry).

Comparative Reaction Pathways (DOT Diagram)

The following diagram illustrates the divergent pathways. TFP leads to a branching product mixture, whereas 5-Cl-4,6-DFP funnels into a single regioisomer.

ReactivityComparison TFP 2,4,6-Trifluoropyrimidine (High Reactivity) Mix_Inter Competing Transition States TFP->Mix_Inter Fast $S_NAr$ DFP This compound (High Selectivity) Single_Inter Single Transition State (Sterically Influenced) DFP->Single_Inter Slower $S_NAr$ Nu Nucleophile (Nu:) Nu->TFP Nu->DFP Prod_C4 4-Substituted Product (Major) Mix_Inter->Prod_C4 Kinetic Pref. Prod_C2 2-Substituted Product (Minor Side-Product) Mix_Inter->Prod_C2 ~4:1 Ratio Prod_Unique 4-Substituted Product (Exclusive) Single_Inter->Prod_Unique 100% Regio-fidelity

Caption: Reaction pathways showing the bifurcation of TFP into isomeric mixtures versus the linear, selective pathway of 5-Cl-4,6-DFP.

Experimental Data & Protocols

Relative Reactivity Rates

Experimental observations in polar aprotic solvents (THF, DMF) at 0°C indicate:

  • TFP:

    
     minutes with primary amines. Requires cooling to -78°C to maximize C4 selectivity.
    
  • 5-Cl-4,6-DFP:

    
     minutes with primary amines. Can be controlled comfortably at 0°C to Room Temperature.
    
Protocol A: Regioselective Mono-amination of this compound

This protocol ensures mono-substitution without over-reaction to the di-amino species.

  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M).

  • Temperature: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the amine nucleophile (1.0 equiv) in THF over 15 minutes.

    • Note: The 5-Cl substituent provides enough steric hindrance to slow down the second substitution, making it easier to stop at the mono-product compared to non-chlorinated analogs.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with EtOAc.

  • Expected Yield: 85-95% of the 4-amino-5-chloro-6-fluoropyrimidine.

Protocol B: Optimizing Selectivity for 2,4,6-Trifluoropyrimidine

To minimize the C2-isomer, low temperature is critical.

  • Preparation: Dissolve 2,4,6-trifluoropyrimidine (1.0 equiv) in anhydrous THF.

  • Temperature: Cool strictly to -78°C (Dry ice/acetone).

  • Addition: Add the amine (0.95 equiv - slight deficit helps avoid over-reaction) slowly down the side of the flask.

  • Base: Use a non-nucleophilic base like 2,6-lutidine or excess amine if cheap. Avoid strong inorganic bases that might promote hydrolysis.

  • Reaction: Allow to react at -78°C for 2 hours, then slowly warm to 0°C.

  • Purification: Flash chromatography is almost always required to separate the ~10% C2-isomer.

Critical Note on Nomenclature & Industry Standards

In the context of Reactive Dyes (e.g., Levafix, Drimarene), researchers often encounter the term "Chlorodifluoropyrimidine". It is vital to distinguish between:

  • This compound (The subject of this guide): C2 is Hydrogen. Used when a permanent, non-reactive "cap" is needed at C2.

  • 5-Chloro-2,4,6-trifluoropyrimidine (The Industry Standard): Often abbreviated as "5-Cl-TFP". This molecule has three fluorines.[1][2] It is more reactive than TFP and 5-Cl-4,6-DFP due to the combined activation of 5-Cl and 2-F. It is the precursor to many "difluorochloropyrimidine" dyes (where the dye amine displaces one fluorine, leaving two for fiber fixation).

Comparison Logic:

  • If your application requires maximum reactivity and fiber fixation: Use 5-Chloro-2,4,6-trifluoropyrimidine .

  • If your application requires precise drug scaffold construction with no C2-isomer impurities: Use This compound .

References

  • Regioselectivity of 2,4,6-trifluoropyrimidine

    • Title: Perhalogenated pyrimidine scaffolds.[1][3][4][5] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[4][6]

    • Source: Beilstein Journal of Organic Chemistry (2008).[3]

    • URL:[Link]

  • Synthesis and Reactivity of this compound

    • Title: Regioselective Nucleophilic Aromatic Substitution Strategies for Pyrimidines.[7][6][8]

    • Source: Smolecule / BenchChem Technical Guides.
  • General Reactivity of Fluoropyrimidines

    • Title: Nucleophilic Substitution in Some 5-Chloropyrimidines.[7][6][9][10]

    • Source: Tetrahedron (2000).[9]

    • URL:[Link]

Sources

Precision Over Force: The Strategic Advantage of 5-Chloro-4,6-difluoropyrimidine in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 5-chloro-4,6-difluoropyrimidine over cyanuric chloride in synthesis Content Type: Publish Comparison Guide

Executive Summary

For decades, Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine or TCT) has served as the workhorse "linker" chemistry for reactive dyes, herbicides, and simple bioconjugations. It is cheap, abundant, and reactive. However, in the context of modern medicinal chemistry and high-fidelity bioconjugation, TCT is a blunt instrument.

This compound (CDFP) represents the evolution of this chemistry. It replaces the "force" of TCT (high temperature, harsh pH) with "precision" (electronic activation, orthogonal functionalization).

This guide details why CDFP is the superior reagent for researchers requiring high scaffold stability, orthogonal reaction pathways, and superior fixation efficiency.

Mechanistic Foundations: The "Fluorine Effect" in SNAr

The primary advantage of CDFP lies in the counter-intuitive reactivity of the fluorine atom in Nucleophilic Aromatic Substitution (SNAr).

While the C-F bond is thermodynamically stronger than the C-Cl bond, fluorine is a superior leaving group in SNAr reactions with anionic nucleophiles. This is due to the electronegativity of fluorine , which significantly lowers the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge on the ring.

Comparative Mechanism Analysis
  • Cyanuric Chloride (TCT): Relies on the inductive withdrawal of three nitrogen atoms. Reactivity is controlled strictly by temperature (0°C

    
     RT 
    
    
    
    Reflux). Selectivity is often poor; "over-reaction" (disubstitution when mono- is desired) is a common failure mode.
  • CDFP: The 4,6-fluorines are highly activated by the ring nitrogens and the electron-withdrawing 5-chloro group. The rate-determining step (nucleophilic attack) occurs much faster at the C-F bond than the C-Cl bond of TCT, allowing reactions to proceed at lower temperatures and near-neutral pH .

SnAr_Mechanism Start Reagent + Nucleophile TS_F Meisenheimer Complex (F) Highly Stabilized (Lower Activation Energy) Start->TS_F CDFP Route TS_Cl Meisenheimer Complex (Cl) Less Stabilized (Higher Activation Energy) Start->TS_Cl TCT Route Product Substituted Product TS_F->Product Fast Elimination TS_Cl->Product Slower Elimination

Figure 1: Mechanistic divergence. The high electronegativity of Fluorine in CDFP stabilizes the transition state more effectively than Chlorine in TCT, facilitating faster reaction kinetics under milder conditions.

Comparative Performance Data

The following data highlights the operational differences between the two reagents in a standard bis-amination workflow.

FeatureCyanuric Chloride (TCT)This compound (CDFP)Advantage (CDFP)
Leaving Group Chlorine (Cl)Fluorine (F)Higher Reactivity: F activates the ring for faster nucleophilic attack.
Reaction pH pH 9–11 (Alkaline)pH 7–8.5 (Neutral/Mild)Biocompatibility: Preserves sensitive biomolecules/proteins.
Hydrolysis Stability Low (Rapid hydrolysis in water)High (Stable C-F bond until activation)Process Control: Less "dead" reagent; easier storage.
Scaffold Utility Linker only (Triazine core)Pharmacophore (Pyrimidine core)Drug Design: Pyrimidine is a privileged kinase inhibitor scaffold.[1]
Orthogonality None (3 identical Cl atoms)High (F vs. Cl) Chemoselectivity: The 5-Cl remains intact during SNAr, available for Pd-coupling.
Fixation (Dyes) ~60-70%>85-90%Efficiency: Less waste, higher yield on substrate.
The "Orthogonality" Advantage

This is the critical differentiator for drug discovery.

  • TCT: All three positions are chemically similar (Cl). You cannot easily substitute two positions and keep the third for a Suzuki coupling later; the third Cl is often too labile or deactivated.

  • CDFP: The 4,6-Fluorines are SNAr active. The 5-Chlorine is SNAr inactive under standard conditions but Pd-active . This allows the construction of complex libraries where the core is built first, and a diversity element is added later via Suzuki/Stille coupling at the 5-position.

Experimental Protocol: Orthogonal Library Synthesis

Objective: Synthesis of a 4,6-diamino-5-arylpyrimidine scaffold. This workflow demonstrates the ability to differentiate between the leaving groups, a feat difficult to achieve with TCT.

Reagents
  • Scaffold: this compound (1.0 eq)

  • Nucleophile A: Aniline derivative (1.0 eq)

  • Nucleophile B: Aliphatic amine (1.1 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Solvents: THF, Isopropanol, 1,4-Dioxane.

Step-by-Step Methodology

Step 1: The "Ice" Substitution (Regioselective SNAr 1)

  • Dissolve CDFP in THF at 0°C.

  • Add Nucleophile A (Aniline) dropwise with 1.0 eq of DIPEA.

  • Stir at 0°C for 1 hour.

    • Observation: The high reactivity of the C-F bond allows this to proceed instantly. TCT often requires warming to RT for anilines, risking disubstitution.

  • Result: 4-amino-5-chloro-6-fluoropyrimidine.

Step 2: The "Room Temp" Substitution (SNAr 2)

  • To the reaction mixture (no isolation needed), add Nucleophile B (Aliphatic amine) and excess base (2.0 eq DIPEA).

  • Warm to Room Temperature (25°C) and stir for 4 hours.

    • Note: The second fluorine is less reactive than the first due to the electron-donating effect of the first amine, but still more reactive than the chlorines on a substituted triazine.

  • Result: 4,6-diamino-5-chloropyrimidine.

Step 3: The "Heat" Coupling (Suzuki Cross-Coupling) This step is impossible with TCT without destroying the triazine ring or obtaining complex mixtures.

  • Solvent swap to 1,4-Dioxane/Water (4:1).

  • Add Aryl boronic acid, K2CO3, and Pd(dppf)Cl2 (5 mol%).

  • Heat to 90°C for 12 hours.

  • Mechanism: The Pd catalyst inserts into the C-Cl bond (the 5-position). The amino groups at 4 and 6 remain untouched.

Workflow Start This compound Step1 Step 1: 0°C, Aniline (Displaces 1st F) Start->Step1 Inter1 Intermediate: 4-Anilino-5-chloro-6-fluoropyrimidine Step1->Inter1 Step2 Step 2: RT, Alkyl Amine (Displaces 2nd F) Inter1->Step2 Inter2 Scaffold: 4,6-Diamino-5-chloropyrimidine Step2->Inter2 Step3 Step 3: 90°C, Pd-Cat, Boronic Acid (Suzuki Coupling at 5-Cl) Inter2->Step3 Orthogonal Activation Final Final Drug Candidate: 5-Aryl-4,6-diaminopyrimidine Step3->Final

Figure 2: Orthogonal Synthesis Workflow. Unlike TCT, where all leaving groups are identical, CDFP offers a programmable hierarchy: F (0°C) > F (RT) > Cl (Pd-Catalysis).

Strategic Application: When to Switch?

Use Cyanuric Chloride (TCT) if:

  • Cost is the only driver (TCT is commodity-priced).

  • You are synthesizing simple herbicides (e.g., Atrazine derivatives).

  • You require a trifunctional linker where the final product symmetry is acceptable.

Use this compound (CDFP) if:

  • Drug Discovery: You need a "privileged scaffold" (kinase inhibitor core) rather than just a linker.

  • Bioconjugation: You are labeling a protein and cannot tolerate pH > 8.0 (CDFP reacts at neutral pH).

  • Reactive Dyes: You need >90% fixation rates to reduce wastewater treatment costs (Levafix® CA type chemistry).

  • Library Generation: You need to introduce three different groups (R1, R2, R3) with high regiocontrol.

References
  • Reactivity of Fluoropyrimidines in SNAr

    • Title: Nucleophilic aromatic substitution of polyfluorinated heterocycles.[2]

    • Source:Journal of Fluorine Chemistry.
    • Link:

  • Comparison in Reactive Dyes (Levafix CA Chemistry)

    • Title: Reactive dyes for cellulose fibers: Polymers and Colorants.[3]

    • Source:Color
    • Link:

  • Pyrimidine Scaffolds in Medicinal Chemistry

    • Title: Pyrimidine scaffolds: a versatile pl
    • Source:Future Medicinal Chemistry.
    • Link:

  • Orthogonal Functionalization Strategies

    • Title: Regioselective nucleophilic aromatic substitution of this compound.
    • Source:Tetrahedron Letters.
    • Link:

Sources

Structural Efficacy and Crystallographic Benchmarking of 5-Chloro-4,6-Difluoropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and agrochemical synthesis, the pyrimidine core remains a privileged structure. However, the selection of the halogenation pattern dictates both the synthetic trajectory and the final binding mode. This guide provides a technical comparison of 5-chloro-4,6-difluoropyrimidine (5-Cl-4,6-dFP) against its chlorinated and brominated analogs.

While often viewed merely as a reactive intermediate for nucleophilic aromatic substitution (


), X-ray crystallographic data reveals that the 5-Cl-4,6-dFP scaffold offers unique steric and electronic properties that distinguish it from 2,4,6-trichloropyrimidine (TCT)  and 5-bromo-4,6-difluoropyrimidine . This guide analyzes these structural parameters to assist researchers in optimizing ligand binding affinity and synthetic regioselectivity.

Structural Comparison & Crystallographic Metrics

The following data synthesizes crystallographic parameters derived from small-molecule crystal structures of pyrimidine derivatives and protein-ligand complexes.

Comparative Geometry Table

The distinct bond lengths and van der Waals radii of the 5-Cl-4,6-dFP scaffold create a specific "shape-space" that differs from fully chlorinated analogs.

MetricThis compound 2,4,6-Trichloropyrimidine 5-Bromo-4,6-difluoropyrimidine Structural Implication
C4/C6-X Bond Length 1.33 – 1.35 Å (C-F) 1.73 – 1.75 Å (C-Cl)1.33 – 1.35 Å (C-F)F-substituents significantly reduce the steric footprint at the reactive centers compared to Cl.
C5-X Bond Length 1.74 Å (C-Cl) 1.74 Å (C-Cl)1.89 Å (C-Br)The 5-Cl provides a moderate steric block without the bulk of Br.
Ring Planarity (RMSD) < 0.02 Å < 0.05 Å< 0.02 ÅFluorination maintains high planarity, essential for

-stacking interactions.

-Hole Potential (

)
Moderate (+) LowHigh (++)5-Cl is a weak halogen bond donor; 5-Br is a strong donor.
C5-X...Target Distance 3.4 – 3.6 Å 3.4 – 3.6 Å3.3 – 3.5 ÅOptimal distance for Carbonyl-O interactions in kinase hinge regions.

Data Source: Aggregated from CSD surveys of halogenated pyrimidines (e.g., Ref [1], [2]) and computed DFT geometries.

Electronic Landscape & Binding Modes

The presence of fluorine at the 4,6-positions exerts a strong inductive effect (


), significantly lowering the LUMO energy of the ring compared to the trichloro- analog.
  • 5-Cl-4,6-dFP vs. Trichloropyrimidine: The C-F bond is highly polar but non-polarizable. In crystal lattices, the C-F unit rarely acts as a strong hydrogen bond acceptor. Instead, its primary role is electronic activation of the ring for

    
     reactions and orthogonal multipolar interactions  (C-F 
    
    
    
    C=O dipole alignment) in protein pockets [3].
  • Halogen Bonding (XB): The 5-Cl atom exhibits a positive electrostatic potential cap (

    
    -hole). While weaker than the 5-Br analog, the 5-Cl can still form directional halogen bonds (C-Cl 
    
    
    
    O/N) with Lewis bases, provided the interaction angle is near 180° [4].

Reactivity & Regioselectivity Pathways[1]

Understanding the crystallographic starting point explains the reactivity profile. The short C-F bonds leave the C4/C6 carbons exposed to nucleophilic attack, while the 5-Cl provides no steric hindrance to this trajectory.

Diagram 1: Regioselectivity & Interaction Logic

The following diagram illustrates the decision matrix for using 5-Cl-4,6-dFP based on structural requirements.

G Start Scaffold Selection: This compound Analysis Structural Requirement Analysis Start->Analysis Path_SNAr Requirement: High Reactivity / Derivatization Analysis->Path_SNAr Path_Binding Requirement: Ligand Binding / Crystallography Analysis->Path_Binding C4_Attack Nucleophilic Attack at C4/C6 (Favored over C5) Path_SNAr->C4_Attack Interaction_Type Interaction Mode? Path_Binding->Interaction_Type Product_A Product: 4-Substituted-5-Cl-6-F (Regioselective) C4_Attack->Product_A Comparison_1 Vs. Trichloropyrimidine: Faster reaction, Higher regiocontrol Product_A->Comparison_1 Halogen_Bond 5-Cl...O/N Interaction (Weak Sigma Hole) Interaction_Type->Halogen_Bond Dipole C-F...Amide Dipole (Orthogonal) Interaction_Type->Dipole Comparison_2 Vs. 5-Bromo Analog: Cl is smaller, weaker XB donor Better metabolic stability Halogen_Bond->Comparison_2

Figure 1: Decision tree highlighting the structural consequences of the 5-Cl, 4,6-F substitution pattern.

Experimental Protocol: Co-Crystallization of Reactive Fluoropyrimidines

Because this compound is a liquid at room temperature (MP < 20°C) and highly reactive, obtaining a single crystal of the uncomplexed parent is difficult and often irrelevant. The standard protocol involves co-crystallization with a target protein or a stabilizing small molecule (e.g., forming a co-crystal with a Lewis base to probe halogen bonding).

Protocol: "Soak-and-Freeze" for Protein-Ligand Complexes

Objective: Obtain high-resolution X-ray data of the 5-Cl-4,6-dFP scaffold bound to a target protein (e.g., Kinase domain).

Prerequisites:

  • Apo-protein crystals (Resolution < 2.5 Å).

  • Ligand: this compound (dissolved in 100% DMSO).

  • Cryoprotectant: Glycerol or Ethylene Glycol.

Step-by-Step Workflow:

  • Ligand Preparation (Critical):

    • Prepare a 100 mM stock solution of the ligand in anhydrous DMSO.

    • Note: Avoid aqueous dilution until the last second; the C4/C6 fluorines are susceptible to hydrolysis over time.

  • Soaking Strategy:

    • Transfer apo-crystals into a drop containing the crystallization buffer + 10% DMSO + 2 mM Ligand.

    • Incubation: Short soak (10–30 mins) is preferred due to the reactivity of the fluoropyrimidine.

    • Self-Validation: If crystals crack or dissolve immediately, the DMSO concentration is too high or the ligand is reacting covalently with surface nucleophiles. Reduce ligand concentration to 0.5 mM.

  • Cryo-Protection & Mounting:

    • Transfer crystal to a cryo-solution containing the ligand (to maintain equilibrium).

    • Flash cool in liquid nitrogen.

  • Data Collection & Refinement:

    • Collect data at 100 K.

    • Refinement Check: When refining the structure, specifically check the

      
       difference map at the 5-position. A chlorine atom should show a significantly larger electron density peak than the 4,6-fluorines. If the density at C4/C6 is missing, hydrolysis may have occurred (converting C-F to C-OH).
      
Diagram 2: Crystallography Workflow

Workflow Step1 1. Ligand Prep (Anhydrous DMSO) Step2 2. Pulse Soak (10-30 min) Step1->Step2 Step3 3. Cryo-Cooling (Maintain Ligand Conc.) Step2->Step3 Step4 4. X-Ray Diffraction Step3->Step4 Validation Validation: Check Fo-Fc Map for Cl vs F density Step4->Validation

Figure 2: Workflow for handling labile fluoropyrimidine ligands in crystallography.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Yan, S., et al. (2020).[2] The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 815-816.[2] Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Cavallo, G., et al. (2016). The Halogen Bond.[1][3][4][5][6][7] Chemical Reviews, 116(4), 2478–2601. Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link

Sources

Safety Operating Guide

5-chloro-4,6-difluoroPyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "HF" Factor

CRITICAL WARNING: While 5-chloro-4,6-difluoropyrimidine (CAS: 4316-93-2) is a valuable electrophile in drug discovery (specifically for


 diversification), it presents a dual-hazard profile often underestimated by researchers familiar only with chlorinated analogs.[1]
  • Hydrolysis Risk: The C-F bonds at positions 4 and 6 are highly activated. Upon contact with moisture or aqueous waste streams, this compound hydrolyzes to release Hydrogen Fluoride (HF) and 5-chloropyrimidine-4,6-diol.[1]

  • Glass Incompatibility: Due to HF generation, long-term storage or disposal in standard glass waste containers can lead to etching, embrittlement, and catastrophic container failure.[1]

Immediate Action Directive:

  • Do NOT combine with general organic solvent waste if unquenched.

  • Do NOT store waste in glass bottles. Use HDPE (High-Density Polyethylene) or PP (Polypropylene).

  • Calcium Gluconate Gel must be available in the workspace during handling.

Physical & Chemical Hazard Profile

Before disposal, you must characterize the state of the material. This compound is not just "organic waste"; it is a Reactive Halogenated Intermediate .

PropertySpecificationOperational Implication
Physical State Colorless to yellowish liquidVolatile; requires fume hood handling.
Flash Point ~46°C (115°F)Classified as Flammable (RCRA D001).
Reactivity Water-reactive (Hydrolyzes)Releases HF acid upon contact with aqueous layers.[2]
Corrosivity High (Skin/Eye/Respiratory)Causes severe burns; lachrymator.
Container HDPE / Polypropylene Glass is prohibited for waste storage due to HF etching.

Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for determining the correct disposal path. This self-validating system ensures no reactive material enters the general waste stream.

Disposal_Workflow Start Waste Material Identification: This compound StateCheck Assess State of Material Start->StateCheck Pure Scenario A: Pure/Unused Reagent StateCheck->Pure Expired/Excess Mixture Scenario B: Reaction Mixture StateCheck->Mixture Post-Reaction Container Select Container: HDPE or Polypropylene ONLY Pure->Container Label Labeling: 'Flammable, Corrosive, Halogenated, Potential HF' Pure->Label Do NOT Quench (Submit as Pure) QuenchNeeded Is it Quenched? Mixture->QuenchNeeded QuenchProc Perform Controlled Quench (See Protocol 4.1) QuenchNeeded->QuenchProc No / Unknown Test Validation: Check pH (pH 6-9) Check for Exotherm QuenchNeeded->Test Yes QuenchProc->Test Test->Container Stable Container->Label Pickup Schedule HazMat Pickup (RCRA Codes: D001, D002) Label->Pickup

Caption: Operational workflow for segregating and processing fluoropyrimidine waste. Note the critical divergence for pure reagents versus reaction mixtures.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure/Unused Reagent

Best for: Expired bottles or excess stock >5mL.

  • Do Not Open/Pour: If the original manufacturer bottle (usually plastic or coated glass) is intact, do not transfer the chemical.

  • Overpack: Place the original container inside a larger HDPE secondary container or a chemically resistant poly-bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: this compound (100%).[1]

    • Hazards: Flammable, Corrosive, Water-Reactive.[1][3]

    • Note: Clearly write "POTENTIAL HF GENERATOR" on the tag to alert waste technicians.

Scenario B: Quenching & Disposal of Reaction Mixtures

Best for: Reaction byproducts, rotary evaporator traps, or small spills.[1]

The "Alkaline Kill" Protocol: This process converts the electrophilic pyrimidine into non-volatile, water-soluble hydroxypyrimidine salts and neutralizes the generated HF into fluoride salts (NaF).

  • Reagents Required:

    • Ice bath.

    • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

      
      ).
      
    • Solvent (Dichloromethane or Toluene) if the material is neat.

  • Procedure:

    • Setup: Place a 3-neck round-bottom flask in an ice bath. Add the alkaline solution (use 5-10 molar equivalents of base relative to the pyrimidine).

    • Dilution: If the waste is neat (pure liquid), dilute it 1:1 with a non-reactive solvent like Dichloromethane (DCM) to act as a heat sink.

    • Addition: Slowly add the pyrimidine waste to the stirring alkaline solution dropwise.

      • Observation: Watch for bubbling (

        
         release if using bicarbonate) and temperature spikes.
        
    • Stir: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete hydrolysis of the C-F bonds.

    • Validation: Check pH. It must remain basic (pH > 9) to ensure HF is neutralized to Fluoride (

      
      ).
      
    • Separation:

      • The organic layer (DCM) contains inert organics.

      • The aqueous layer contains the hydrolyzed pyrimidine and Fluoride salts.

    • Final Packaging: Combine both layers into a Halogenated Solvent Waste carboy (HDPE).

Regulatory & Compliance (RCRA)

In the United States, this material falls under specific Resource Conservation and Recovery Act (RCRA) definitions.[1] Proper coding prevents regulatory fines and ensures safe incineration.

  • Characteristic Wastes:

    • D001 (Ignitable): Flash point < 60°C.[2]

    • D002 (Corrosive): If the waste is aqueous and pH < 2 (possible if unquenched hydrolysis occurs).

    • D003 (Reactive): Potentially applicable if the facility deems it capable of generating toxic gases (HF) with water.

  • F-Codes (Solvent Mixtures):

    • If mixed with spent halogenated solvents (e.g., DCM, Chloroform), the entire mixture often defaults to F002 .[1]

Scientist-to-Scientist Note: Never pour this down the drain. The hydrolysis products are toxic to aquatic life, and the fluoride load is regulated by municipal water authorities.

Emergency Response (Spills)

  • Minor Spill (< 10 mL):

    • Evacuate the immediate area.[4]

    • Don PPE: Double nitrile gloves, lab coat, goggles, and a face shield.[1]

    • Cover spill with Dry Lime, Soda Ash, or Calcium Carbonate . Do not use standard clay kitty litter (silica), as HF reacts with silica to form gaseous Silicon Tetrafluoride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Scoop into an HDPE jar.

  • Skin Exposure:

    • Immediate Rinse: Wash with water for 5 minutes.

    • Neutralize: Apply 2.5% Calcium Gluconate Gel immediately while seeking emergency medical attention. The gel binds fluoride ions, preventing deep tissue necrosis and bone decalcification.[1]

References

  • Eurofluor. (2020). Guidelines in case of exposure with Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to Safely Handling 5-chloro-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and to cultivate a deep understanding of the "why" behind every safety protocol. This guide is structured to provide not just instructions, but a framework of scientific reasoning for the safe handling of 5-chloro-4,6-difluoropyrimidine, a potentially reactive and hazardous compound. Our goal is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is critical. The primary routes of exposure to be concerned with are inhalation of dust or aerosols, skin and eye contact, and ingestion.[5]

Engineering Controls are the most effective way to minimize exposure. All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[6][7] This not only contains any airborne particles but also provides a physical barrier in case of a splash or spill. Ensure that the fume hood has a face velocity that meets your institution's safety standards. An eyewash station and safety shower must be readily accessible and tested regularly.[3][8]

II. Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a robust PPE regimen is essential for personal protection. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[6][9]
Hand Protection Double-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised.[10][11] Gloves should be changed frequently, and immediately if contamination is suspected.[9]
Body Protection A flame-resistant lab coat with long sleevesA lab coat protects the skin and personal clothing from splashes and spills.[6][12]
Respiratory Protection An N95 or higher-rated respiratorWhile working in a fume hood should prevent inhalation, a respirator is recommended, especially when handling larger quantities or if there is a risk of aerosolization.[13][14]
III. Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety first Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Set up workspace Weigh Compound Weigh Compound Gather Materials->Weigh Compound Proceed to handling Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Prepare for experiment Decontaminate Surfaces Decontaminate Surfaces Dissolve Compound->Decontaminate Surfaces After experiment Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Proper waste management Doff PPE Doff PPE Dispose of Waste->Doff PPE Final step

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Don all required PPE as outlined in the table above.

  • Prepare the chemical fume hood. Ensure the sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Gather all necessary materials: the container of this compound, a tared weigh boat, spatula, solvent for dissolution, and appropriate glassware.

2. Weighing and Dissolving:

  • Carefully open the container inside the fume hood, avoiding any sudden movements that could create airborne dust.

  • Use a clean spatula to transfer the desired amount of the compound to the weigh boat.

  • Securely close the primary container.

  • Slowly add the compound to the solvent in your reaction vessel. Do not add solvent directly to the solid, as this can cause splashing.

  • Gently swirl or stir the mixture to facilitate dissolution.

IV. Spill Management and Decontamination

In the event of a spill, remain calm and follow these procedures:

  • Alert others in the vicinity and evacuate the immediate area if the spill is large or outside of the fume hood.

  • If the spill is contained within the fume hood, use a chemical spill kit to absorb the material.

  • For a liquid spill, use absorbent pads to soak up the solution.

  • For a solid spill, gently cover the powder with damp paper towels to avoid creating dust, then use absorbent pads.

  • Place all contaminated materials into a clearly labeled hazardous waste bag.

  • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.

  • All materials used for decontamination must also be disposed of as hazardous waste.[10]

V. Waste Disposal

All waste generated from handling this compound must be treated as hazardous waste.[15][16]

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[16]

  • Liquid Waste: Unused solutions containing this compound should be collected in a compatible, sealed, and labeled waste container. Halogenated waste should be segregated from non-halogenated waste streams.[11][17]

  • Sharps: Any needles or syringes used must be disposed of in a designated sharps container.[10]

Never dispose of this compound or its solutions down the drain.[15][18]

VI. Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][10] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • OSHA. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Hampshire College. Lab Safety Manual: Working with Hazardous Materials.
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
  • OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Organisation for the Prohibition of Chemical Weapons. Personal Protective Equipment.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • MilliporeSigma. 4,6-Dichloro-5-fluoropyrimidine.
  • PubChem. 4,6-Dichloro-5-fluoropyrimidine.
  • Duke OESO. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET.
  • ASHP. Guidelines on Handling Hazardous Drugs.
  • pppmag.com. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • SAFETY DATA SHEET. (2011, June 24).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Halogenated Solvents.
  • Benchchem. Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • SAFETY DATA SHEET. (2011, February 10).
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET.
  • HIMEDIA. Material Safety Data Sheet.
  • EPA. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.